molecular formula C9H4BrF2N B1371713 4-Bromo-7,8-difluoroquinoline CAS No. 1189106-43-1

4-Bromo-7,8-difluoroquinoline

Cat. No.: B1371713
CAS No.: 1189106-43-1
M. Wt: 244.03 g/mol
InChI Key: XMRWACGSQHZGJV-UHFFFAOYSA-N
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Description

4-Bromo-7,8-difluoroquinoline is a useful research compound. Its molecular formula is C9H4BrF2N and its molecular weight is 244.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-7,8-difluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-7,8-difluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRWACGSQHZGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670920
Record name 4-Bromo-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-43-1
Record name 4-Bromo-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4-Bromo-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-Bromo-7,8-difluoroquinoline , a critical heterocyclic scaffold used in the development of fluoroquinolone antibiotics and kinase inhibitors.[1] The protocol utilizes the Gould-Jacobs reaction , a robust industrial standard for constructing the quinoline core from aniline precursors. This pathway is selected for its scalability, high regioselectivity, and the commercial availability of the starting material, 2,3-difluoroaniline.

The synthesis proceeds through four distinct stages: condensation, thermal cyclization, hydrolysis/decarboxylation, and nucleophilic bromination. This guide prioritizes process safety, impurity control, and reproducibility.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the 4-hydroxyquinoline core, which can be traced back to the condensation of an aniline derivative with a malonate ester.

Retrosynthesis Target 4-Bromo-7,8-difluoroquinoline (Target) Inter1 7,8-Difluoro-4-hydroxyquinoline (Key Intermediate) Target->Inter1 Bromination (POBr3) Inter2 Ethyl 7,8-difluoro-4-hydroxy quinoline-3-carboxylate Inter1->Inter2 Decarboxylation Start 2,3-Difluoroaniline + DEEM Inter2->Start Gould-Jacobs Cyclization

Figure 1: Retrosynthetic strategy isolating the aniline precursor.

Experimental Protocol

Phase 1: Construction of the Quinoline Core (Gould-Jacobs)[1]

Principle: The reaction commences with the condensation of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine, followed by high-temperature intramolecular cyclization.

Step 1: Enamine Formation & Cyclization[1]
  • Reagents: 2,3-Difluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Diphenyl ether (Solvent).

  • Equipment: Dean-Stark trap, high-temperature reflux setup.

Procedure:

  • Condensation: Charge a reactor with 2,3-difluoroaniline and DEEM. Heat to 110–120°C for 2 hours. Ethanol is generated as a byproduct; use a Dean-Stark trap or open distillation to remove it, driving the equilibrium forward.

  • Cyclization: Add diphenyl ether (Dowtherm A) to the crude enamine. Raise the temperature to 250–260°C . Maintain reflux for 1–2 hours. The high temperature is strictly required to overcome the activation energy for the aromatic substitution.

  • Isolation: Cool the mixture to ~80°C and dilute with hexane or ethanol to precipitate the product, Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate . Filter and wash to remove residual high-boiling solvent.[1]

Phase 2: Core Functionalization[1]

Principle: The 3-ester group is removed to expose the C4 position for halogenation.

Step 2: Hydrolysis and Decarboxylation[1][2][3]
  • Reagents: NaOH (aq, 2M), HCl (conc), Dowtherm A (optional for thermal decarboxylation).

Procedure:

  • Saponification: Reflux the ester from Step 1 in 2M NaOH for 3 hours. Acidify with HCl to pH 2 to precipitate 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid .

  • Decarboxylation: Heat the dry carboxylic acid in diphenyl ether at 240°C until CO₂ evolution ceases (approx. 45–90 mins).

  • Workup: Cool and dilute with hexane. Filter the precipitate to yield 7,8-difluoro-4-hydroxyquinoline (Tautomer: 7,8-difluoroquinolin-4(1H)-one).[1]

Phase 3: Bromination[1][4]

Principle: Conversion of the tautomeric 4-hydroxy/4-oxo group to a bromide using Phosphorus Oxybromide (POBr₃).[1]

Step 3: Synthesis of 4-Bromo-7,8-difluoroquinoline[1][4]
  • Reagents: 7,8-Difluoro-4-hydroxyquinoline (1.0 eq), POBr₃ (1.5 eq), Anhydrous Toluene or DCE (optional, neat preferred).

  • Critical Parameter: Moisture exclusion.

Procedure:

  • Place 7,8-difluoro-4-hydroxyquinoline in a dry flask under inert atmosphere (N₂ or Ar).

  • Add POBr₃ (solid) in portions.

  • Heat the mixture to 140°C (melt phase) or reflux in toluene. Stir for 3–5 hours.

  • Quench: Cool to 0°C. Carefully pour the reaction mixture onto crushed ice/NaHCO₃ slurry. Caution: Violent reaction with water.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane) to yield the final product.

Process Data & Parameters

ParameterSpecificationNotes
Starting Material 2,3-DifluoroanilinePurity >98% required to prevent regioisomers.[1]
Cyclization Temp 250–260°CCritical for ring closure; lower temps yield open-chain byproducts.[1]
Brominating Agent POBr₃Preferred over PBr₃ for higher yields in quinoline systems.
Yield (Step 1+2) 75–85%High efficiency typical for Gould-Jacobs.[1]
Yield (Step 3) 60–75%Dependent on moisture control during bromination.
Appearance Off-white to pale yellow solidDarkening indicates oxidation or residual iodine/bromine.[1]

Reaction Mechanism & Pathway[5]

The following diagram illustrates the molecular transformations, highlighting the addition-elimination mechanism of the Gould-Jacobs reaction and the nucleophilic substitution at C4.

Mechanism Start 2,3-Difluoroaniline + DEEM Inter1 Enamine Intermediate Start->Inter1 -EtOH (110°C) Inter2 Cyclized Ester (3-COOEt-4-OH) Inter1->Inter2 Cyclization (250°C) Inter3 7,8-Difluoro-4- hydroxyquinoline Inter2->Inter3 1. Hydrolysis 2. -CO2 Final 4-Bromo-7,8- difluoroquinoline Inter3->Final POBr3 (Bromination)

Figure 2: Mechanistic pathway from aniline precursor to brominated target.[1][5]

Safety & Handling

  • Phosphorus Oxybromide (POBr₃): Highly corrosive and water-reactive. Releases HBr gas upon contact with moisture. All weighing and transfer must occur in a fume hood or glovebox.

  • Diphenyl Ether: High boiling point (258°C). Ensure heating mantles are rated for these temperatures. Vapor can be irritating; use efficient condensation.

  • Fluorinated Intermediates: While the C-F bond is stable, combustion of these compounds can release HF. In case of fire, use appropriate respiratory protection.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Accela ChemBio. (2023).[4] "Product Data: 4-Bromo-7,8-difluoroquinoline (CAS 1189106-43-1)."[1][4][6][7] AccelaChem Catalog. Link[4]

  • BLD Pharm. (2023). "Chemical Properties and Safety Data Sheet: 4-Bromo-7,8-difluoroquinoline." BLD Pharm Catalog. Link

  • Grohe, K.; Heitzer, H. (1987). "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids."[1][5] Liebigs Annalen der Chemie. (Foundational text for fluoroquinolone synthesis).

Sources

Technical Guide: Solubility Profile & Handling of 4-Bromo-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-7,8-difluoroquinoline (CAS 1189106-43-1) . As a halogenated quinoline scaffold, this compound serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and organic optoelectronic materials.[1]

Understanding its solubility landscape is pivotal for process optimization—specifically in selecting solvent systems for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (


).[1] This guide synthesizes available physicochemical data with structural analogue analysis to provide actionable solvent selection strategies.

Part 2: Physicochemical Passport[1]

Before addressing solubility, we must establish the compound's fundamental properties which dictate its interaction with solvents.

PropertyValue / DescriptionRelevance to Solubility
Chemical Name 4-Bromo-7,8-difluoroquinolineCore Scaffold
CAS Number 1189106-43-1 Unique Identifier
Molecular Weight 244.04 g/mol Moderate MW; favors organic solubility.[1][2]
LogP (Predicted) ~3.2 - 3.6Lipophilic; poor water solubility.[1]
pKa (Predicted) ~2.5 - 3.5 (Quinoline N)Weak base; solubility increases in acidic media.[1]
Physical State Off-white to pale yellow solidCrystalline lattice energy must be overcome.[1]
H-Bond Donors 0Aprotic; relies on dipole-dipole/Van der Waals.[1]
H-Bond Acceptors 3 (N, F, F)Good solubility in H-bond donating solvents (Alcohols).

Part 3: Solubility Landscape

The following solubility matrix is derived from the structural properties of poly-halogenated quinolines. While specific quantitative values (mg/mL) vary by batch and purity, these trends are chemically robust for process design.

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and room-temperature transfer.[1] High solvation energy for halo-aromatics.[1]
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent Ideal for

reactions and high-temperature couplings.[1] Caution: Difficult to remove during workup.[1]
Ethers THF, 1,4-Dioxane, MTBEGood THF is the standard for organometallic steps (Lithiation).[1] Dioxane is preferred for Pd-catalysis.[1]
Esters Ethyl Acetate, Isopropyl AcetateModerate Good for workup.[1] Solubility may decrease significantly at

.
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent Sparingly soluble cold; Soluble hot. Excellent candidates for recrystallization protocols.[1]
Hydrocarbons Hexanes, Heptane, PentanePoor Anti-solvents.[1] Used to precipitate the product from DCM or Ethyl Acetate solutions.
Aqueous Water, BrineInsoluble Neutral pH.[1] Solubility increases significantly in aqueous HCl due to protonation of the quinoline nitrogen.
Dissolution Strategy for Synthesis
  • For Suzuki Couplings: Use 1,4-Dioxane or Toluene (with co-solvents). The bromo-substituent requires oxidative addition, which is facilitated by the high solubility of the substrate in these media at reflux temperatures.[1]

  • For Lithiation/Grignard Exchange: Use Anhydrous THF .[1] Ensure the solution is kept above -78°C during transfer if concentration exceeds 0.5 M, as precipitation can occur at cryogenic temperatures.[1]

  • For Purification: Dissolve in minimal hot Ethanol or Ethyl Acetate , then slowly add Hexanes (anti-solvent) to induce crystallization.

Part 4: Experimental Protocol (Self-Validating)

Since batch-specific purity affects saturation points, researchers must validate exact solubility.[1] Do not rely solely on literature values for critical GMP steps. Use this gravimetric assay.

Standard Operating Procedure: Gravimetric Solubility Determination[1]

Objective: Determine the saturation limit (


) of 4-Bromo-7,8-difluoroquinoline in a target solvent at 25°C.

Workflow Diagram:

SolubilityProtocol Start Start: Weigh 50 mg Compound AddSolvent Add 250 µL Solvent (Incremental Addition) Start->AddSolvent Vortex Vortex/Sonicate (2 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection: Is it clear? Vortex->Check CalcHigh Calculate Solubility: > 200 mg/mL Check->CalcHigh Yes (Dissolved) AddMore Add 250 µL Solvent Check->AddMore No (Undissolved) Check2 Total Vol > 2 mL? AddMore->Check2 Check2->AddSolvent No CalcLow Calculate Solubility: < 25 mg/mL Check2->CalcLow Yes (Still Solid) Filter Filter Supernatant (0.22 µm PTFE) CalcLow->Filter Dry Evaporate & Weigh Residue (Gravimetric Analysis) Filter->Dry

Figure 1: Decision tree for rapid gravimetric solubility assessment in the laboratory.[1]

Step-by-Step Methodology:

  • Preparation: Weigh accurately 50.0 mg (

    
    ) of 4-Bromo-7,8-difluoroquinoline into a 4 mL glass vial.
    
  • Titration: Add the solvent of interest in 250 µL aliquots.

  • Equilibration: After each addition, vortex for 60 seconds and sonicate for 60 seconds.

  • Observation:

    • If the solution becomes clear immediately, solubility is High (

      
      ).
      
    • If solid remains after 2.0 mL of solvent is added, solubility is Low (

      
      ).
      
  • Quantification (For Low Solubility):

    • Filter the saturated suspension through a 0.22 µm PTFE syringe filter.

    • Transfer 1.0 mL of the filtrate to a pre-weighed vial.

    • Evaporate the solvent (Rotavap or Nitrogen stream) and weigh the residue to calculate exact concentration.

Part 5: Solvent Selection for Reaction Optimization[1]

The choice of solvent impacts the reaction kinetics (via the Arrhenius equation and transition state stabilization) and the isolation yield.

SolventSelection Input Reaction Type Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Input->Coupling Subst Nucleophilic Substitution (SnAr w/ Amines) Input->Subst Lith Lithiation / Metalation (n-BuLi) Input->Lith Solv1 1,4-Dioxane or Toluene (High Temp Stability) Coupling->Solv1 Solubilizes Catalyst Solv2 DMSO or DMF (Dipolar Aprotic) Subst->Solv2 Stabilizes Transition State Solv3 Anhydrous THF (Ether Coordination) Lith->Solv3 Stabilizes Li-Intermediate

Figure 2: Solvent selection logic based on the intended chemical transformation of the quinoline core.[1]

Critical Safety Note

Halo-quinolines can be skin sensitizers and irritants.[1] When testing solubility in DMSO or DMF, be aware that these solvents can carry the compound through the skin barrier (dermal absorption). Always use Double Nitrile Gloves.

References

  • Chemical Identity & Properties

    • Accela ChemBio Inc.[1][2] (2023).[2][3] Safety Data Sheet: 4-Bromo-7,8-difluoroquinoline (CAS 1189106-43-1) . Retrieved from .

    • BLD Pharm.[1][4] (2023).[2][3] Product Certificate: 4-Bromo-7,8-difluoroquinoline . Retrieved from .

  • General Quinoline Solubility & Synthesis

    • PubChem Database.[1][5][6] (n.d.). Compound Summary: 4-Bromo-6-fluoroquinoline (Analogue) .[1] National Library of Medicine.[1] Retrieved from .

    • Ossila. (2023).[2][3] 4-Bromo-6-fluoroquinoline: Materials for Optoelectronics . Retrieved from .

  • Methodological Grounding

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for gravimetric solubility protocols and solvent classes).

Sources

reactivity of the bromine atom in 4-Bromo-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-7,8-difluoroquinoline

Abstract

This technical guide provides a comprehensive analysis of the chemical . This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, primarily due to the strategic placement of its reactive C4-bromine substituent. The electron-withdrawing nature of the 7,8-difluoro substitution pattern and the inherent electronic properties of the quinoline ring system profoundly influence the reactivity of the C-Br bond. This document elucidates the core principles governing its participation in pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed, field-proven experimental protocols are provided for key reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, offering researchers a practical framework for leveraging this scaffold in novel molecular design. The guide is intended for researchers, scientists, and drug development professionals seeking to exploit the synthetic potential of halogenated quinolines.

Introduction: A Scaffold of Strategic Importance

Quinoline derivatives are foundational scaffolds in drug discovery, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial treatments. The strategic functionalization of the quinoline ring is paramount to modulating pharmacological activity. 4-Bromo-7,8-difluoroquinoline emerges as a particularly valuable intermediate due to its distinct points of reactivity. The bromine atom at the C4-position serves as a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.

The electronic landscape of this molecule is key to understanding its reactivity:

  • The Quinoline Nitrogen: As part of the pyridine ring, the nitrogen atom is electron-withdrawing, which acidifies the ring protons and influences the regioselectivity of certain reactions.

  • The C4-Position: This position is electronically activated by the adjacent nitrogen atom, making it susceptible to both nucleophilic attack and oxidative addition by palladium catalysts.

  • The 7,8-Difluoro Substituents: These strongly electron-withdrawing groups further decrease the electron density of the entire ring system, enhancing the electrophilicity of the carbon atoms. This electronic pull significantly impacts the lability of the C4-bromine and can also activate the C-F bonds towards nucleophilic aromatic substitution (SNAr) under specific conditions.[1][2]

This guide will dissect the causality behind the reactivity of the C4-bromine, providing both mechanistic insights and actionable experimental protocols.

cluster_0 4-Bromo-7,8-difluoroquinoline C4_Bromine Bromine (Br) Reactive Handle for Cross-Coupling Quinoline_Core Quinoline Core (N at position 1) C4_Bromine->Quinoline_Core Activated by N Difluoro_Sub 7,8-Difluoro Group Electron-Withdrawing Difluoro_Sub->Quinoline_Core Activates Ring

Caption: Key structural features of 4-Bromo-7,8-difluoroquinoline.

Plausible Synthesis of the Core Scaffold

While numerous suppliers offer this reagent, understanding its synthesis is valuable. A robust and common method for constructing the quinoline core is the Gould-Jacobs reaction.[3] This can be adapted for the synthesis of the 7,8-difluoro-4-hydroxyquinoline precursor, which is subsequently halogenated.

Experimental Protocol: Two-Step Synthesis

Step 1: Gould-Jacobs Reaction to form 7,8-Difluoro-4-hydroxyquinoline

  • Reactant Preparation: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 2,3-difluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Initial Condensation: Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

  • Cyclization: Add the resulting intermediate dropwise to a pre-heated high-boiling point solvent such as Dowtherm A (250 °C).

  • Work-up: After cooling, the solid product precipitates. Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the solvent, and then with ethanol. The crude 7,8-difluoro-4-hydroxyquinoline can be used directly in the next step.

Step 2: Bromination to 4-Bromo-7,8-difluoroquinoline

  • Reaction Setup: Suspend the crude 7,8-difluoro-4-hydroxyquinoline (1.0 eq) in phosphorus oxybromide (POBr₃) (3.0-5.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Quenching: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) while keeping the temperature below 20 °C. The product will precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Bromo-7,8-difluoroquinoline.

A 2,3-Difluoroaniline C Gould-Jacobs Reaction (Condensation & Cyclization) A->C B Diethyl (ethoxymethylene)malonate B->C D 7,8-Difluoro-4-hydroxyquinoline C->D F Bromination D->F E POBr₃ E->F G 4-Bromo-7,8-difluoroquinoline F->G

Caption: Synthetic workflow for 4-Bromo-7,8-difluoroquinoline.

Reactivity Profile: The C4-Bromine as a Synthetic Linchpin

The C4-bromine is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. Its reactivity allows for the precise and efficient formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides with organoboron compounds.[4] The C4-bromine on the quinoline scaffold readily participates in this transformation, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The electron-deficient nature of the quinoline ring facilitates the initial, rate-limiting oxidative addition step. The choice of base is critical; it activates the boronic acid partner to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5]

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(Br)L₂ B->C D Transmetalation C->D E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Product) F->G H Ar-Br (Substrate) H->B I R-B(OH)₂ (Boronic Acid) J Base I->J J->D Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-Bromo-7,8-difluoroquinoline (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).[6]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos or XPhos (2-4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired coupled product.

Coupling Partner (R-B(OH)₂)BaseCatalyst SystemSolventTemp (°C)Typical Yield (%)
Phenylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidK₃PO₄Pd₂(dba)₃ / SPhosToluene/H₂O10080-92
Thiophene-2-boronic acidCs₂CO₃PdCl₂(dppf)DMF9075-88
Methylboronic acidK₃PO₄Pd(OAc)₂ / XPhosTHF/H₂O8060-75
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[7] This reaction is instrumental in creating rigid linkers in drug molecules or building blocks for functional materials.[8]

Mechanistic Causality: This coupling uniquely involves a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI). The palladium catalyst undergoes a cycle similar to the Suzuki coupling. The copper cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex. An amine base is required to deprotonate the alkyne and act as a solvent.[9]

Field-Proven Protocol: Sonogashira Coupling

  • Inert Atmosphere: In a Schlenk flask under an inert atmosphere, dissolve 4-Bromo-7,8-difluoroquinoline (1.0 eq) in a suitable solvent such as THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 eq), a copper(I) salt like CuI (5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).[9]

  • Reaction: Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Dilute the mixture with water and extract with an organic solvent. Wash the organic layer with saturated NH₄Cl solution (to remove copper salts) and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. This reaction is of paramount importance in medicinal chemistry, as a vast number of pharmaceuticals contain arylamine moieties.

Mechanistic Causality: Similar to other cross-couplings, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which forms the C-N bond and is often rate-limiting. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine starting material.

Field-Proven Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: To a Schlenk tube, add 4-Bromo-7,8-difluoroquinoline (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BINAP or Xantphos, 2-4 mol%).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the C4-bromine is an excellent leaving group in Pd-catalyzed reactions, the quinoline ring is also primed for Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile directly displaces a leaving group on an electron-poor aromatic ring.[2]

Mechanistic Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A strong nucleophile attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10]

  • Elimination: The leaving group is expelled, restoring the aromaticity of the ring.

The rate of SNAr is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance.[11] In 4-Bromo-7,8-difluoroquinoline, the ring nitrogen and the difluoro substituents strongly activate the ring towards this type of reaction.

SNAr_Mechanism A Substrate (Ar-Br) B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ (Addition) C Product (Ar-Nu) B->C - Br⁻ (Elimination) Nu Nu⁻ Br Br⁻

Sources

4-Bromo-7,8-difluoroquinoline: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Quinoline Core in Drug Design

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework that can be strategically functionalized to achieve high-affinity interactions with various biological targets. Quinoline derivatives have found applications as antimalarials, antibacterials, and, increasingly, as potent and selective inhibitors of key enzymes in oncology and inflammatory diseases.[1] The strategic introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on a particularly promising, yet underexplored, derivative: 4-Bromo-7,8-difluoroquinoline . We will delve into its synthetic accessibility, predictable reactivity, and the vast potential of its derivatives in the landscape of modern drug discovery.

The Architectural Logic of 4-Bromo-7,8-difluoroquinoline: A Trifecta of Functionality

The medicinal chemistry potential of 4-Bromo-7,8-difluoroquinoline stems from the unique interplay of its three key structural features: the quinoline core, the bromine substituent at the 4-position, and the vicinal difluoro substitution on the benzo ring. Each of these components imparts distinct and advantageous properties to the molecule.

  • The 7,8-Difluoro Motif: The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[2] The vicinal 7,8-difluoro substitution pattern, in particular, can significantly modulate the electronic properties of the quinoline ring system, influencing the pKa of the quinoline nitrogen and creating unique electrostatic interactions with target proteins. This substitution can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of drug candidates.

  • The 4-Bromo Substituent: A Gateway to Diversity: The bromine atom at the 4-position is not merely a bulky substituent; it is a versatile chemical handle for a wide range of synthetic transformations.[3] Its presence allows for the introduction of a vast array of chemical functionalities through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4] This enables the rapid generation of extensive libraries of 4-substituted-7,8-difluoroquinoline derivatives for structure-activity relationship (SAR) studies.

  • Synergistic Effects: The combination of these features creates a scaffold that is pre-disposed for interaction with ATP-binding sites of kinases, a critical class of drug targets in oncology.[5] The quinoline nitrogen can act as a hydrogen bond acceptor, while the 7,8-difluoro substitution can enhance binding to the hinge region. The 4-position, readily diversified via the bromo substituent, can be used to project a variety of functional groups into the solvent-exposed region of the kinase active site, allowing for the optimization of potency and selectivity.

Synthetic Strategy: A Plausible and Efficient Route to the Core Scaffold

A robust and scalable synthesis is paramount for the exploration of any new chemical scaffold. For 4-Bromo-7,8-difluoroquinoline, a logical and efficient synthetic route can be envisioned, commencing from readily available starting materials and employing well-established synthetic transformations. The proposed pathway involves a Gould-Jacobs reaction to construct the quinoline core, followed by chlorination and subsequent bromination.

Synthetic Pathway A 2,3-Difluoroaniline C 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction (Heat) B Diethyl (ethoxymethylene)malonate B->C D 7,8-Difluoroquinolin-4-ol C->D Saponification & Decarboxylation (NaOH, then Heat) E 4-Chloro-7,8-difluoroquinoline D->E Chlorination (POCl3) F 4-Bromo-7,8-difluoroquinoline E->F Halogen Exchange (PBr3 or HBr/AcOH)

Caption: Proposed synthetic pathway for 4-Bromo-7,8-difluoroquinoline.

Experimental Protocol: Synthesis of 7,8-Difluoroquinolin-4-ol via Gould-Jacobs Reaction

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[6][7]

Materials:

  • 2,3-Difluoroaniline

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2,3-difluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: To the reaction mixture, add diphenyl ether to achieve a concentration of approximately 0.5 M. Heat the solution to 250 °C and maintain this temperature for 30 minutes. The cyclized product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.

  • Purification of Intermediate: Cool the mixture to room temperature and add hexane to dilute the diphenyl ether. Collect the precipitate by filtration and wash with hexane to afford the crude ester.

  • Saponification: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1 hour.

  • Decarboxylation and Precipitation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3. The resulting precipitate is 7,8-difluoroquinolin-4-ol.

  • Final Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Subsequent Halogenation Steps:
  • Chlorination: The synthesized 7,8-difluoroquinolin-4-ol can be converted to the corresponding 4-chloro derivative by refluxing with phosphorus oxychloride (POCl₃).[8]

  • Bromination: The 4-chloro-7,8-difluoroquinoline can then be subjected to a halogen exchange reaction, for instance by heating with phosphorus tribromide (PBr₃) or a solution of HBr in acetic acid, to yield the target 4-Bromo-7,8-difluoroquinoline.

Chemical Reactivity and Derivatization: Unleashing the Potential

The true power of the 4-Bromo-7,8-difluoroquinoline scaffold lies in its amenability to a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups.

Table 1: Key Cross-Coupling Reactions for Derivatization

Reaction NameCoupling PartnerIntroduced MoietyRepresentative Catalyst
Suzuki-Miyaura Aryl/heteroaryl boronic acids or estersAryl/heteroarylPd(PPh₃)₄, Pd(dppf)Cl₂
Sonogashira Terminal alkynesAlkynylPdCl₂(PPh₃)₂, CuI
Buchwald-Hartwig Amines, amidesAmino, amidoPd₂(dba)₃, XPhos
Heck AlkenesAlkenylPd(OAc)₂, P(o-tol)₃
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-7,8-difluoroquinoline

This protocol is a general procedure adapted from established methods for the Suzuki-Miyaura coupling of bromoquinolines.[4][9]

Materials:

  • 4-Bromo-7,8-difluoroquinoline

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-Bromo-7,8-difluoroquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Applications in Medicinal Chemistry: Targeting Kinases in Oncology

The structural features of 4-Bromo-7,8-difluoroquinoline make it a highly attractive scaffold for the development of kinase inhibitors.[10] Numerous clinically approved kinase inhibitors, such as gefitinib and erlotinib, are based on a related 4-aminoquinazoline core, highlighting the potential of nitrogen-containing heterocycles in this therapeutic area.[11]

Kinase Inhibition cluster_0 Kinase Active Site cluster_1 4-Substituted-7,8-difluoroquinoline Inhibitor Hinge Hinge Region ATP_Pocket ATP Binding Pocket Solvent_Front Solvent Front Quinoline_N Quinoline_N->Hinge H-Bond Difluoro Difluoro->ATP_Pocket Electrostatic Interactions R_Group R_Group->Solvent_Front Improved Potency & Selectivity

Caption: Proposed binding mode of a 4-substituted-7,8-difluoroquinoline derivative in a kinase active site.

Hypothesized Therapeutic Targets
  • Epidermal Growth Factor Receptor (EGFR): The quinoline scaffold is a known pharmacophore for EGFR inhibitors. The 7,8-difluoro substitution could enhance binding to the hinge region, while diverse functionalities at the 4-position could be explored to target specific EGFR mutations.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a validated anti-angiogenic strategy in cancer therapy.[12] The 4-anilinoquinoline scaffold has been successfully employed in the design of VEGFR-2 inhibitors. Derivatives of 4-Bromo-7,8-difluoroquinoline could be synthesized to explore this target space.

  • Bruton's Tyrosine Kinase (BTK): 4-Aminoquinoline derivatives have been reported as potent BTK inhibitors for the treatment of autoimmune diseases.[13] The 4-bromo precursor allows for the introduction of various amine side chains to optimize BTK inhibitory activity.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While specific data for 4-Bromo-7,8-difluoroquinoline derivatives is not yet available in the public domain, we can infer potential SAR trends from related structures.

Table 2: Biological Activity of Structurally Related Quinolines

Compound ScaffoldSubstitution PatternBiological TargetReported Activity (IC₅₀)Reference
4-Anilinoquinoline6,7-DimethoxyPDGF-RTK< 20 nM[2]
4-Aminoquinoline7-Chloro, various side chainsP. falciparumPotent antimalarial activity[14]
4-AminoquinolineVariousBTK5.3 nM (for most potent analog)[13]
FluoroquinoloneVariousTopoisomerase IIPotent anticancer activity[15][16]

This data suggests that substitution at the 4-position with amino and anilino groups, often in combination with electron-donating or halogen substituents on the benzo ring, is a promising strategy for achieving potent biological activity. The 7,8-difluoro pattern on our core scaffold is expected to further enhance these properties.

Conclusion and Future Directions

4-Bromo-7,8-difluoroquinoline represents a largely untapped but highly promising scaffold for medicinal chemistry. Its synthesis is achievable through established chemical routes, and its strategic substitution pattern offers a wealth of opportunities for chemical diversification. The C4-bromo group serves as a versatile handle for introducing a wide range of functionalities, enabling the exploration of vast chemical space. The 7,8-difluoro motif is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. The potential applications of this scaffold, particularly in the development of kinase inhibitors for oncology, are substantial. This technical guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of novel 4-Bromo-7,8-difluoroquinoline derivatives, with the ultimate goal of discovering next-generation therapeutic agents.

References

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  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurines. European Journal of Organic Chemistry, 2000(12), 2489-2495.
  • El-Sayed, M. A. A., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry.
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  • Ghorai, M. K., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(22), 5036–5041.
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4-Bromo-7,8-difluoroquinoline: A Versatile Fluorinated Scaffold for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-7,8-difluoroquinoline, a fluorinated heterocyclic building block of increasing importance in organic synthesis, particularly within the realms of medicinal chemistry and materials science. We will dissect its synthesis, elucidate its reactivity profile with a focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, and present detailed, field-proven protocols for its derivatization. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage the unique properties of this versatile scaffold.

Introduction: The Strategic Advantage of Fluorinated Quinolines

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly influence a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.[2] The 7,8-difluoro substitution pattern, in particular, creates a unique electronic environment that modulates the reactivity of the quinoline ring system. When combined with a bromine atom at the 4-position, 4-Bromo-7,8-difluoroquinoline emerges as a highly versatile building block, offering orthogonal handles for sequential, regioselective functionalization.

This guide will illuminate the synthetic pathways to this key intermediate and detail its application in constructing complex molecular architectures, thereby empowering chemists to accelerate their research and development endeavors.

Synthesis of the 4-Bromo-7,8-difluoroquinoline Core

Proposed Synthetic Pathway:

Synthesis_Pathway start 4-Chloro-7,8-difluoroquinoline intermediate 4-Bromo-7,8-difluoroquinoline start->intermediate Electrophilic Aromatic Substitution (Bromination) reagents N-Bromosuccinimide (NBS) Acid Catalyst (e.g., H2SO4)

Caption: Proposed synthesis of 4-Bromo-7,8-difluoroquinoline.

Experimental Protocol: Regioselective Bromination of 4-Chloro-7,8-difluoroquinoline

This protocol is adapted from established methods for the bromination of activated quinoline systems.[3]

Materials:

  • 4-Chloro-7,8-difluoroquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • To a solution of 4-chloro-7,8-difluoroquinoline (1.0 eq) in dichloromethane at 0 °C, add concentrated sulfuric acid (2.0 eq) dropwise.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-7,8-difluoroquinoline.

Causality Behind Experimental Choices:

  • The use of a strong acid catalyst like sulfuric acid is crucial to activate the quinoline ring towards electrophilic aromatic substitution.

  • N-Bromosuccinimide is a convenient and safe source of electrophilic bromine.

  • The reaction is performed at a low initial temperature to control the exothermicity and potentially enhance regioselectivity.

Reactivity and Synthetic Applications

The strategic placement of substituents in 4-Bromo-7,8-difluoroquinoline dictates its reactivity, offering two primary avenues for diversification: palladium-catalyzed cross-coupling at the C4-Br bond and nucleophilic aromatic substitution (SNAr) at the electronically activated C7-F position.

Reactivity start 4-Bromo-7,8-difluoroquinoline suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, Base R-B(OH)2 buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, Base R2NH snar Nucleophilic Aromatic Substitution (C-Nu Bond Formation) start->snar Nucleophile (e.g., R2NH) Base

Caption: Key reaction pathways for 4-Bromo-7,8-difluoroquinoline.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The carbon-bromine bond at the 4-position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen-based substituents.

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl structures.[4]

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • 4-Bromo-7,8-difluoroquinoline

  • Aryl- or heteroarylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a degassed mixture of 4-Bromo-7,8-difluoroquinoline (1.0 eq), the boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in 1,4-dioxane/water, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the desired coupled product.

Rationale for Reagent Selection:

  • A variety of palladium catalysts can be employed, with the choice often depending on the electronic and steric nature of the coupling partners.

  • The base is essential for the activation of the boronic acid in the catalytic cycle.[5]

  • A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

The Buchwald-Hartwig amination provides a versatile method for the synthesis of arylamines from aryl halides.

General Protocol for Buchwald-Hartwig Amination:

Materials:

  • 4-Bromo-7,8-difluoroquinoline

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 4-Bromo-7,8-difluoroquinoline (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), the palladium precatalyst, and the ligand in 1,4-dioxane.

  • Seal the reaction vessel and heat to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by silica gel chromatography.

Expert Insights:

  • The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.

  • Cesium carbonate is a commonly used base due to its high solubility in organic solvents and its ability to facilitate the reaction.

Nucleophilic Aromatic Substitution (SNAr) at the C7-Position

The presence of the electron-withdrawing fluorine atoms and the quinoline nitrogen activates the C7-position towards nucleophilic aromatic substitution.[6] This allows for the selective introduction of nucleophiles at this position, often leaving the C4-bromo substituent intact for subsequent transformations.

General Protocol for Nucleophilic Aromatic Substitution:

Materials:

  • 4-Bromo-7,8-difluoroquinoline

  • Nucleophile (e.g., a primary or secondary amine, 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

  • Solvent (e.g., DMSO or NMP)

Procedure:

  • To a solution of 4-Bromo-7,8-difluoroquinoline (1.0 eq) in DMSO, add the nucleophile (1.5 eq) and the base (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel chromatography.

Mechanistic Considerations:

  • The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups on the aromatic ring.[7]

  • The regioselectivity for substitution at C7 over C8 is influenced by the relative activation provided by the quinoline nitrogen and the other fluorine atom.

Data Summary

Table 1: Predicted Physicochemical Properties of 4-Bromo-7,8-difluoroquinoline

PropertyValue
Molecular FormulaC₉H₄BrF₂N
Molecular Weight244.04 g/mol
XLogP32.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0

Data obtained from computational predictions.

Conclusion

4-Bromo-7,8-difluoroquinoline stands as a testament to the power of strategic fluorination in the design of versatile synthetic building blocks. Its orthogonal reactivity allows for a modular and efficient approach to the synthesis of a wide array of complex, highly functionalized quinoline derivatives. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable scaffold, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024). Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing). (2015). Retrieved from [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Retrieved from [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing). (2018). Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2021). Retrieved from [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (2004). Retrieved from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. (2024). Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved from [Link]

  • 4-bromo-6,8-difluoroquinoline - C9H4BrF2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (2025). Retrieved from [Link]

  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... - ResearchGate. (n.d.). Retrieved from [Link]

  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to 4-Bromo-7,8-difluoroquinoline: Commercial Availability, Sourcing, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-Bromo-7,8-difluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Recognizing the challenges in sourcing specialized chemical entities, this document details its commercial availability, lists key suppliers, and offers insights into its physicochemical properties and potential synthetic pathways. This guide is intended to serve as a practical resource for researchers, facilitating procurement and application in novel drug discovery and development projects.

Executive Summary

4-Bromo-7,8-difluoroquinoline is a substituted quinoline featuring a bromine atom at the 4-position and fluorine atoms at the 7- and 8-positions. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. Its utility is particularly noted in the development of kinase inhibitors and other targeted therapeutics, where the quinoline scaffold serves as a privileged structure. This guide navigates the current commercial landscape for this compound, providing essential data for its acquisition and use in a research setting.

Commercial Availability and Key Suppliers

The commercial availability of 4-Bromo-7,8-difluoroquinoline is limited, characteristic of a specialized research chemical. However, it can be procured from a select number of chemical suppliers who either maintain it in their inventory or offer custom synthesis services. Researchers are advised to inquire directly with these suppliers for up-to-date information on stock, lead times, and pricing.

It is important to note a discrepancy in the listed CAS numbers for this compound. While some sources may cite other identifiers, the most consistently referenced CAS number for 4-Bromo-7,8-difluoroquinoline is 1189106-43-1 .

Table 1: Prominent Suppliers of 4-Bromo-7,8-difluoroquinoline

SupplierWebsiteCAS NumberPurityNotes
Santa Cruz Biotechnology, Inc.1189106-43-1>95%Listed as a quinoline compound for research use.[1]

Note: The landscape of chemical suppliers is dynamic. Researchers are encouraged to perform their own due diligence and explore chemical marketplaces for additional sourcing options.

Physicochemical Properties

Understanding the physicochemical properties of 4-Bromo-7,8-difluoroquinoline is paramount for its effective handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data for 4-Bromo-7,8-difluoroquinoline

PropertyValueSource
Molecular Formula C₉H₄BrF₂N[1]
Molecular Weight 244.04 g/mol [1]
Appearance Off-white to light yellow solid (typical)Inferred from similar compounds
Purity >95%[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard practice

Further characterization data, such as melting point, boiling point, and spectral data (NMR, IR, MS), should be requested from the supplier or determined experimentally upon receipt of the material.

Synthetic Considerations and Methodologies

For research groups with synthetic chemistry capabilities, or in instances where commercial availability is a limiting factor, the de novo synthesis of 4-Bromo-7,8-difluoroquinoline is a viable alternative. The synthesis of related bromo- and fluoro-substituted quinolines has been documented, providing a foundation for a plausible synthetic route. A common strategy involves the construction of the quinoline core followed by regioselective halogenation.

A proposed synthetic pathway, based on established methodologies such as the Gould-Jacobs reaction, is outlined below. This approach offers a logical sequence for assembling the target molecule from commercially available starting materials.

Proposed Synthetic Pathway

Synthetic_Pathway_of_4-Bromo-7,8-difluoroquinoline cluster_reagents A 2,3-Difluoroaniline C Anilinomethylenemalonate Intermediate A->C Gould-Jacobs Reaction B Diethyl (ethoxymethylene)malonate B->C D 7,8-Difluoro-4-hydroxyquinoline C->D E 4-Bromo-7,8-difluoroquinoline D->E reagent1 Heat reagent2 Thermal Cyclization (e.g., Dowtherm A) reagent3 Brominating Agent (e.g., POBr₃ or PBr₃/PBr₅)

Caption: Proposed synthetic pathway for 4-Bromo-7,8-difluoroquinoline.

Experimental Protocol Insights
  • Gould-Jacobs Reaction: The initial step involves the condensation of 2,3-difluoroaniline with diethyl (ethoxymethylene)malonate. This reaction is typically performed at elevated temperatures and proceeds via an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate is then subjected to thermal cyclization to form the quinoline ring system. High-boiling solvents such as Dowtherm A are commonly employed to achieve the necessary reaction temperatures, yielding 7,8-difluoro-4-hydroxyquinoline.

  • Bromination: The final step is the conversion of the 4-hydroxy group to a bromine atom. This can be accomplished using various brominating agents, with phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) being common choices. This transformation provides the target compound, 4-Bromo-7,8-difluoroquinoline.

This proposed synthesis is analogous to methods used for other halogenated quinolines and provides a solid starting point for laboratory-scale preparation.[2] Optimization of reaction conditions for each step would be necessary to achieve satisfactory yields.

Applications in Research and Development

Halogenated quinolines are a cornerstone in medicinal chemistry due to their ability to engage in a variety of biological interactions. The specific substitution pattern of 4-Bromo-7,8-difluoroquinoline makes it a particularly attractive scaffold for several reasons:

  • Kinase Inhibition: The quinoline core is a well-established pharmacophore in the design of kinase inhibitors. The bromine at the 4-position can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse side chains that can target the ATP-binding site of kinases.

  • Fluorine Substitution: The presence of two fluorine atoms on the benzene ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorine atoms can also engage in favorable orthogonal multipolar interactions with protein residues.

  • Drug Discovery: As a versatile building block, 4-Bromo-7,8-difluoroquinoline can be utilized in the synthesis of libraries of novel compounds for screening against a wide range of biological targets. Its derivatives have potential applications as anticancer, anti-inflammatory, and anti-infective agents.[3]

Conclusion

4-Bromo-7,8-difluoroquinoline represents a valuable, albeit specialized, chemical tool for researchers in drug discovery and materials science. While its commercial availability is limited, it can be sourced from dedicated suppliers. For those with the requisite expertise, chemical synthesis offers a direct path to accessing this compound. The unique structural features of 4-Bromo-7,8-difluoroquinoline, particularly its halogenation pattern, provide a rich platform for the development of novel, high-value molecules with diverse therapeutic and technological applications.

References

  • Aladdin Scientific. (n.d.). 4-Bromo-7-chloro-8-methylquinoline, min 96%. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-bromo-6,8-difluoroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-bromo-7-fluoroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-6,8-difluoro-3-methylquinoline. Retrieved from [Link]

Sources

The Halogenated Scaffold: A Technical Chronicle of Polyhalogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Polyhalogenated Quinolines Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary: The Halogen Effect

Polyhalogenated quinolines represent a cornerstone scaffold in medicinal chemistry, bridging the gap between early natural product isolation (quinine) and modern, rationally designed pharmacophores. The strategic introduction of halogen atoms (F, Cl, Br, I) onto the quinoline bicycle does not merely serve as a structural decoration; it fundamentally alters the physicochemical landscape of the molecule—modulating lipophilicity (


), metabolic stability, and electronic distribution.

This guide analyzes the historical and mechanistic evolution of these compounds, moving from the serendipitous discovery of antimalarials to the precision engineering of fluoroquinolone antibiotics and modern C-H activation methodologies.

Historical Genesis: From Bark to Bench

The history of polyhalogenated quinolines is inextricably linked to the fight against malaria and the subsequent race for synthetic antibiotics.

The Chloroquine Paradigm (1930s-1940s)

While quinoline synthesis dates back to the late 19th century (Skraup, 1880), the demand for halogenated derivatives spiked during World War II due to quinine shortages.

  • The Breakthrough: The synthesis of 4,7-dichloroquinoline became the industrial pivot point. This specific substitution pattern was not random; the 7-chloro substituent was found to be critical for inhibiting hemozoin formation in the malaria parasite.

  • The Consequence: This intermediate allowed for the mass production of Chloroquine and later Amodiaquine, validating the halo-quinoline scaffold as a "privileged structure."

The Fluoroquinolone Revolution (1960s-1980s)

The discovery of nalidixic acid (a naphthyridine, structurally related to quinoline) in 1962 triggered a search for bioisosteres.

  • The Fluorine Shift: Researchers discovered that placing a fluorine atom at the C-6 position (e.g., Norfloxacin, Ciprofloxacin) drastically increased cell penetration and DNA gyrase affinity. This era marked the transition from simple chlorinated intermediates to complex, polyhalogenated systems designed for specific intracellular targets.

Mechanistic Pillars: Reactivity & Regioselectivity

To synthesize polyhalogenated quinolines effectively, one must understand the electronic "personality" of the ring system. The quinoline bicycle is schizophrenic:

  • The Pyridine Ring (N-containing): Electron-deficient. Susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly at C-2 and C-4.
    
  • The Benzene Ring (Carbocyclic): Electron-rich (relative to the pyridine ring). Susceptible to Electrophilic Aromatic Substitution (

    
    ), particularly at C-5 and C-8.
    
Visualization: The Reactivity Map

The following diagram illustrates the electronic bias that dictates where halogens can be introduced directly versus where they must be pre-installed on building blocks.

QuinolineReactivity node_base Quinoline Core node_EAS EAS Zone (Electrophilic Attack) node_base->node_EAS Electron Rich Ring node_SNAr SNAr Zone (Nucleophilic Attack) node_base->node_SNAr Electron Deficient Ring node_C5 Position C-5 / C-8 (Halogenation via NBS/NCS) node_EAS->node_C5 Direct Halogenation node_C4 Position C-4 (Cl via POCl3) node_SNAr->node_C4 Activation of -OH node_C2 Position C-2 (F via Halex/SNAr) node_SNAr->node_C2 Displacement

Figure 1: Electronic bias of the quinoline scaffold dictating synthetic strategies for halogen introduction.

Core Synthetic Protocols

Here we contrast the "Classical" industrial approach with a "Modern" site-selective method.

Protocol A: Classical Synthesis of 4,7-Dichloroquinoline

A self-validating protocol based on the Gould-Jacobs reaction.

Context: This is the foundational method for creating the key intermediate for chloroquine. It relies on pre-installing the C-7 halogen on the aniline precursor.

Reagents:

  • 3-Chloroaniline (Starting Material)

  • Diethoxymethylenemalonate (EMME)

  • Dowtherm A (High boiling solvent)

  • Phosphorus Oxychloride (

    
    )
    

Step-by-Step Methodology:

  • Condensation: Mix 3-chloroaniline (1.0 eq) and EMME (1.0 eq) at 100°C.

    • Validation: Evolution of ethanol gas indicates reaction progress.

    • Product: Enamine intermediate.

  • Cyclization (The Critical Step): Add the enamine to boiling Dowtherm A (~250°C). Flash heating is essential to prevent polymerization.

    • Mechanism:[1][2][3][4][5][6][7][8] Thermal electrocyclic ring closure followed by oxidation.

    • Product: 7-Chloro-4-hydroxyquinoline-3-carboxylic ester.

  • Saponification & Decarboxylation: Hydrolyze ester with NaOH, then heat the acid in Dowtherm to decarboxylate.

    • Product: 7-Chloro-4-hydroxyquinoline.[9]

  • Aromatization/Chlorination: Treat the 4-hydroxy intermediate with neat

    
     at reflux.
    
    • Causality: The hydroxyl group tautomerizes to the quinolone, which reacts with

      
       to form the dichloro species via an imidoyl chloride intermediate.
      
    • Workup: Pour onto ice (exothermic!) and neutralize with

      
      .
      
Protocol B: Modern C-5 Selective Halogenation (Green Chemistry)

Based on recent metal-free aqueous protocols (e.g., Org. Chem. Front., 2018).

Context: Direct halogenation of quinolines usually gives mixtures. This protocol uses water to enforce hydrophobic effects, driving regioselectivity to the C-5 position.

Reagents:

  • Substituted Quinoline[5][10][11][12]

  • N-Halosuccinimide (NCS, NBS, or NIS)[13]

  • Solvent: Water (Deionized)

Methodology:

  • Suspension: Suspend the quinoline substrate in water (0.5 M concentration).

  • Addition: Add 1.1 eq of N-Halosuccinimide.

  • Reaction: Stir at room temperature for 2-6 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The water activates the NHS via hydrogen bonding, and the hydrophobic quinoline aggregates, exposing the electron-rich C-5 position to the electrophilic halogen source.

  • Validation: TLC shows disappearance of starting material. Product often precipitates out of the water.

Comparative Data: Yields & Selectivity[14]

FeatureClassical (Gould-Jacobs)Modern (C-H Activation/Aqueous)
Halogen Source Pre-installed on Aniline +

Electrophilic (

) source
Regioselectivity Dictated by Aniline precursor (meta-directing)C-5 or C-8 (Electronic control)
Atom Economy Low (Loss of EtOH,

,

)
High (Succinimide byproduct)
Typical Yield 60-75% (3-4 steps)85-95% (1 step)
Key Limitation Harsh conditions (250°C)Substrate solubility in water

Workflow Visualization: The 4,7-DCQ Pathway

SynthesisPathway start 3-Chloroaniline + EMME inter1 Enamine Intermediate start->inter1 100°C, -EtOH step2 Thermal Cyclization (250°C, Dowtherm) inter1->step2 inter2 7-Cl-4-OH-quinoline-3-ester step2->inter2 step3 Hydrolysis & Decarboxylation inter2->step3 inter3 7-Chloro-4-hydroxyquinoline step3->inter3 -CO2 step4 Chlorination (POCl3) inter3->step4 final 4,7-Dichloroquinoline step4->final Nucleophilic Displacement

Figure 2: The industrial pathway for 4,7-dichloroquinoline synthesis, highlighting the high-temperature cyclization and final chlorination steps.

Future Outlook: C-H Activation

The future of polyhalogenated quinolines lies in Late-Stage Functionalization (LSF) . Instead of building the ring with halogens already attached (which limits diversity), chemists now use Iridium or Rhodium catalysts to selectively activate C-H bonds in complex quinoline drugs, swapping a Hydrogen for a Fluorine or Chlorine at the very end of the synthesis. This allows for the rapid generation of "halogen-walk" libraries to optimize metabolic stability without re-synthesizing the entire scaffold.

References

  • Skraup, Z. H. (1880).[3] Eine Synthese des Chinolins. Monatshefte für Chemie. Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Synthesis of 4,7-Dichloroquinoline. Journal of the American Chemical Society. Link

  • Kouznetsov, V. V., et al. (2005).[5] Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry. Link

  • Gohain, M., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. Link

  • Hao, W., et al. (2018). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Link

  • Andersson, H., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation. Molecules. Link

Sources

Methodological & Application

Sonogashira coupling of 4-Bromo-7,8-difluoroquinoline with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sonogashira Coupling of 4-Bromo-7,8-difluoroquinoline

Executive Summary

This guide details the optimized protocol for the Sonogashira cross-coupling of 4-Bromo-7,8-difluoroquinoline with terminal alkynes. This specific quinoline scaffold is a privileged intermediate in the synthesis of third-generation fluoroquinolone antibiotics, kinase inhibitors, and PET imaging tracers. The presence of fluorine atoms at the 7 and 8 positions significantly alters the electronic profile of the heterocycle, enhancing oxidative addition rates while simultaneously increasing susceptibility to nucleophilic aromatic substitution (


) side reactions. This protocol balances these factors to maximize yield and suppress homocoupling (Glaser coupling).

Scientific Background & Mechanistic Insight

The Fluorine Effect in Catalysis

The 7,8-difluoro substitution pattern exerts a strong electron-withdrawing effect (


 effect) on the quinoline ring.
  • Advantage: It lowers the energy of the LUMO at the C4 position, making the C-Br bond highly activated toward oxidative addition by the Palladium(0) species. This often allows for milder reaction temperatures compared to non-fluorinated quinolines.

  • Risk: The electron-deficient ring is prone to direct nucleophilic attack at C4 by the base or solvent (e.g.,

    
     by amines), particularly if the catalytic cycle stalls.
    
The Catalytic Cycle

The reaction proceeds via the standard Pd/Cu cycle. The rate-determining step for this electron-deficient substrate is typically transmetallation , not oxidative addition.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Cu-Acetylide Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Substrate 4-Bromo-7,8- difluoroquinoline Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet

Figure 1: The catalytic cycle optimized for electron-deficient heteroaryl halides. Note that Transmetallation is critical; copper acetylide formation must be efficient to prevent Pd precipitation.

Optimization Strategy

The following parameters have been validated to minimize the formation of the homocoupled alkyne dimer (Glaser product) and hydrolysis byproducts.

Table 1: Reaction Parameter Optimization

ParameterStandard ConditionHigh-Difficulty ConditionRationale
Catalyst

(3-5 mol%)

(5 mol%)
Bis(triphenylphosphine) is standard. Bidentate dppf prevents catalyst decomposition for sterically hindered alkynes.
Co-Catalyst CuI (2-3 mol%)CuI (5 mol%)Copper facilitates transmetallation. Keep loading low to minimize homocoupling.
Base Triethylamine (

)
Diisopropylamine (DIPA)

is sufficient for most. DIPA is bulkier, reducing

side reactions at C4.
Solvent DMF (Anhydrous)THF/DMF (1:1)DMF solubilizes the polar fluoroquinoline. THF is used if the alkyne is lipophilic.
Temp 60°C80-90°CStart low (60°C) to preserve the catalyst; increase only if conversion stalls.
Atmosphere Argon (Balloon)Argon (Schlenk Line)Critical: Oxygen causes oxidative homocoupling of the alkyne.

Detailed Experimental Protocol

Target: Coupling of 4-Bromo-7,8-difluoroquinoline (1.0 equiv) with Phenylacetylene (1.2 equiv).

Phase 1: Preparation (The "Dry" Phase)
  • Glassware: Oven-dry a 25 mL round-bottom flask (RBF) or Schlenk tube. Equip with a magnetic stir bar.

  • Reagents:

    • 4-Bromo-7,8-difluoroquinoline: 244 mg (1.0 mmol)

    • 
      : 35 mg (0.05 mmol, 5 mol%)
      
    • CuI: 5.7 mg (0.03 mmol, 3 mol%)

    • Note: Add solid reagents to the flask before adding solvents.

Phase 2: Inerting & Solvation
  • Degassing: Cap the flask with a rubber septum. Evacuate under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle 3 times.

    • Why: This removes adsorbed oxygen from the solid catalyst surface.

  • Solvent Addition: Syringe in 5 mL of anhydrous DMF (degassed).

  • Base Addition: Add

    
     (0.42 mL, 3.0 mmol) via syringe. The solution should turn yellow/brown.
    
Phase 3: Reaction Start
  • Alkyne Addition: Add Phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe over 2 minutes.

    • Control: Rapid addition can spike the concentration of Cu-acetylide, promoting homocoupling. Slow addition favors the cross-coupling.

  • Heating: Place in a pre-heated oil bath at 60°C . Stir vigorously (800 rpm).

  • Monitoring: Check by TLC or LC-MS at 1 hour. The starting bromide (

    
     in 20% EtOAc/Hex) should disappear; a fluorescent blue product spot (
    
    
    
    ) should appear.
Phase 4: Workup & Purification
  • Quench: Dilute with 20 mL Ethyl Acetate. Pour into 20 mL saturated

    
     solution (dissolves Cu salts).
    
  • Extraction: Wash organic layer with water (

    
     mL) to remove DMF. Crucial step: Residual DMF ruins column separation.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Gradient: 0-15% EtOAc in Hexanes).

Troubleshooting & Quality Control

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Reaction Check (1 Hour) CheckSM Is Starting Material (Bromide) Consumed? Start->CheckSM Yes Proceed to Workup CheckSM->Yes Yes No Check Catalyst Color CheckSM->No No Black Precipitate (Pd Black)? Catalyst Decomposed No->Black Black Ppt Orange Solution Orange/Red? Catalyst Active but Slow No->Orange Clear/Colored Action1 Action: Add 2 mol% more Pd Check O2 leaks Black->Action1 Action2 Action: Increase Temp to 80°C Or add more CuI Orange->Action2

Figure 2: Decision matrix for in-process reaction monitoring.

Common Issues:

  • Glaser Coupling (Alkyne Dimer): Indicates oxygen ingress. Solution: Freeze-pump-thaw the solvent or sparge with Ar for 20 mins.

  • Dehalogenation (H-substitution): Indicates hydride source contamination or overheating. Solution: Use strictly anhydrous DMF and lower temperature.

Safety & Handling

  • Fluorinated Intermediates: While the C-F bonds are stable, combustion of these compounds releases HF. Use standard fume hood protocols.

  • Acetylenes: Terminal acetylenes are flammable. Copper acetylides (intermediates) can be explosive when dry; always quench with ammonium chloride before drying the organic phase.

References

  • Chinchilla, R., & Nájera, C. (2011).[1][2][3][4][5] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

  • Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[5] Journal of Organometallic Chemistry, 653(1-2), 46-49.

  • Liang, B., et al. (2005).[6] Highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with electron-poor fluoroarenes. Journal of Organic Chemistry, 70(1), 391-393.[6]

  • PubChem. (2023).[7] 4-Bromo-7,8-difluoroquinoline Compound Summary.

Sources

Application Note: Palladium-Catalyzed Cyanation of 4-Bromo-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The cyanation of 4-Bromo-7,8-difluoroquinoline represents a critical transformation in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors (e.g., Lenvatinib analogs). While the 4-bromo position on the quinoline core is activated for oxidative addition, the presence of electron-withdrawing fluorine atoms at positions 7 and 8 alters the electronic bias, necessitating a robust catalytic system to prevent catalyst poisoning and homocoupling.

This guide details a self-validating protocol utilizing Zinc Cyanide (


) as the cyanide source.[1] Unlike alkali metal cyanides (NaCN/KCN), 

releases cyanide ions slowly, maintaining a low concentration of free cyanide in solution. This "slow-release" mechanism is crucial for preventing the formation of stable anionic palladium-cyanide species

, which are catalytically inactive.
Key Advantages of this Protocol:
  • Catalyst Stability: Uses

    
     / dppf system to stabilize the Pd(0) species.
    
  • Safety: Minimizes free cyanide concentration and includes a verified oxidative quenching step.

  • Scalability: Designed for milligram to multigram scale-up in pharmaceutical workflows.

Mechanistic Insight & Causality

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. Understanding the specific electronic effects of the 7,8-difluoroquinoline substrate is essential for troubleshooting.

The Catalytic Cycle[2][3][4]
  • Oxidative Addition (OA): The electron-deficient nature of the 7,8-difluoroquinoline facilitates rapid OA of the C-Br bond to the Pd(0) center.

  • Transmetallation (TM): This is the rate-determining step.

    
     transfers a cyanide ligand to the Pd(II) center. The covalent nature of the Zn-CN bond prevents saturation of the metal center.
    
  • Reductive Elimination (RE): The highly electron-deficient quinolinyl ring promotes fast reductive elimination, releasing the nitrile product.

Visualization: Catalytic Pathway

The following diagram illustrates the catalytic cycle and the critical "Slow Release" loop of Zinc Cyanide.

Cyanation_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Facile due to F-substitution) Pd0->OxAdd + Substrate Poison [Pd(CN)4]2- (Inactive Species) Pd0->Poison Catalyst Deactivation Substrate 4-Bromo-7,8-difluoroquinoline Substrate->OxAdd PdII_Br Pd(II)-Ar-Br Intermediate OxAdd->PdII_Br TransMet Transmetallation (Rate Limiting) PdII_Br->TransMet ZnCN2 Zn(CN)2 (Reservoir) ZnCN2->TransMet Slow Release of CN- ZnCN2->Poison Excess Free CN- PdII_CN Pd(II)-Ar-CN Intermediate TransMet->PdII_CN RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 Regeneration Product 7,8-Difluoroquinoline-4-carbonitrile RedElim->Product

Caption: Figure 1. Catalytic cycle for the Pd-catalyzed cyanation. Green path indicates the productive cycle; red dashed path indicates the catalyst poisoning pathway prevented by using Zn(CN)2.

Experimental Protocol

Safety & Hazard Control (Critical)
  • Cyanide Hazard:

    
     is fatal if swallowed or inhaled. Contact with acid releases HCN gas.
    
  • Engineering Controls: All operations must be performed in a well-ventilated fume hood or glovebox.

  • Quenching Reagent: Prepare a solution of 50% Bleach (Sodium Hypochlorite) and NaOH or saturated Ferrous Sulfate (

    
    )  to neutralize all aqueous waste and glassware.
    
Materials Checklist
ReagentEquiv.RoleNotes
4-Bromo-7,8-difluoroquinoline 1.0SubstrateDry thoroughly before use.

0.6Cyanide Source0.6 equiv provides 1.2 equiv of CN-.

0.02Pre-catalystTris(dibenzylideneacetone)dipalladium(0).
dppf 0.04Ligand1,1'-Bis(diphenylphosphino)ferrocene.
Zn Dust (Optional)0.1ReductantScavenges Pd(II) to keep cycle active.
DMAc (Dimethylacetamide)-SolventAnhydrous, degassed. [0.2 M conc.]
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a vial, mix

    
     (2 mol%) and dppf (4 mol%) in a small amount of DMAc.
    
  • Stir at room temperature for 15 minutes under Nitrogen/Argon. The solution should turn orange/red, indicating ligation.

Step 2: Reaction Assembly

  • Charge an oven-dried Schlenk tube or microwave vial with:

    • 4-Bromo-7,8-difluoroquinoline (1.0 equiv, e.g., 244 mg for 1 mmol scale).

    • 
       (0.6 equiv, 71 mg).
      
    • Zn Dust (0.1 equiv, 6.5 mg) - prevents oxidation of Pd.

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous DMAc (5 mL, 0.2 M).

  • Add the pre-formed catalyst solution via syringe.

Step 3: Reaction Execution

  • Heat the reaction mixture to 120°C .

  • Monitor by HPLC/UPLC or TLC every 2 hours.

    • TLC Eluent: 30% EtOAc in Hexanes.

    • Visualization: UV (254 nm).[2] Product is usually more polar than the bromide.

  • Reaction is typically complete within 4-16 hours.

Step 4: Workup & Quenching (Safety Critical)

  • Cool the mixture to room temperature.

  • Quench: Dilute with EtOAc and slowly add 10 mL of 2M

    
      or saturated 
    
    
    
    . This complexes excess cyanide.
  • Stir vigorously for 30 minutes.

  • Filter through a pad of Celite to remove zinc salts.

  • Wash the organic layer with water (3x) and brine (1x) to remove DMAc.

  • Dry over

    
    , filter, and concentrate.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (

    
    ).
    
  • Gradient: 0-40% EtOAc in Hexanes.

  • Validation:

    • IR: Look for sharp nitrile stretch at ~2230

      
      .
      
    • MS: M+1 = 191.0 (Product) vs 244.0/246.0 (Starting Material).

Workflow Visualization

Experimental_Workflow Setup Setup Schlenk/Vial Argon Atmosphere Reagents Add Reagents Substrate + Zn(CN)2 Pd2(dba)3 + dppf Setup->Reagents Heating Heating 120°C, DMAc 4-16 Hours Reagents->Heating Monitor Monitor LCMS / TLC Check for SM Heating->Monitor Monitor->Heating Incomplete Quench Quench FeSO4 or NH4OH (Cyanide Neutralization) Monitor->Quench Complete Workup Workup EtOAc Extraction Water Wash (x3) Quench->Workup Purify Purification Flash Column Yield Calculation Workup->Purify

Caption: Figure 2. Operational workflow for the safe synthesis and isolation of the nitrile product.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Black Precipitate Pd Aggregation (Pd-black)Catalyst has decomposed. Ensure the system is oxygen-free. Add 10 mol% Zn dust or switch to Xantphos ligand.
Low Conversion Catalyst PoisoningReduce initial

loading or lower temperature to 100°C to slow cyanide release.
Hydrolysis (Amide) Wet SolventThe nitrile hydrolyzed to amide (

). Use fresh anhydrous DMAc and store reagents in a desiccator.
Homocoupling OxidationOxygen present. Degas solvents more thoroughly (sparge with Ar for 20 mins).

References

  • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[3] Journal of Organic Chemistry, 2005, 70(4), 1508–1510.

  • Jin, F., & Confalone, P. N. "Palladium-Catalyzed Cyanation of Heteroaryl Halides." Tetrahedron Letters, 2000, 41(18), 3271-3273.
  • Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, 2004, 1388-1389.

  • Maligres, P. E., et al. "Cyanation of Aryl Halides with Zn(CN)2." Tetrahedron Letters, 1999, 40, 8193. (Establishes Zn(CN)

Sources

application of 4-Bromo-7,8-difluoroquinoline in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 4-Bromo-7,8-difluoroquinoline as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Executive Summary

4-Bromo-7,8-difluoroquinoline represents a high-value "privileged structure" in modern Fragment-Based Drug Discovery (FBDD). Its utility is derived from a trifecta of properties:

  • Synthetic Versatility: The C-4 bromine provides a reliable vector for fragment growing via palladium-catalyzed cross-coupling.[1]

  • Electronic Modulation: The 7,8-difluoro substitution pattern modulates the pKa of the quinoline nitrogen, enhances metabolic stability by blocking P450 oxidation sites, and enables specific fluorine-mediated protein interactions.

  • Screening Sensitivity: The molecule is an ideal probe for 19F NMR-based screening , offering high-sensitivity detection of binding events without background interference.

This guide details the physicochemical profile, synthetic elaboration protocols, and 19F NMR screening methodologies for this scaffold.

Physicochemical Profile & FBDD Suitability

The scaffold aligns perfectly with the "Rule of Three" (Ro3) for fragment libraries, leaving ample chemical space for elaboration into lead-like molecules.

PropertyValueFBDD Implication
Molecular Weight ~244.04 DaIdeal (<300 Da). Allows addition of significant mass during optimization.
cLogP ~2.8 - 3.1Moderate. Lipophilic enough to cross membranes but soluble in DMSO stocks.
H-Bond Acceptors 1 (Quinoline N)Specific. The N1 atom often acts as a hinge binder in kinase targets.
H-Bond Donors 0Clean. Reduces non-specific aggregation risks.
Rotatable Bonds 0Rigid. Minimizes entropic penalty upon protein binding.
19F NMR Signal Two distinct signalsDiagnostic. 7-F and 8-F provide distinct chemical shifts for binding analysis.

Application I: Synthetic Elaboration (The "Grow" Strategy)

The C-4 position is the primary vector for "growing" the fragment. The bromine atom at this position is highly reactive toward Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura coupling, allowing the attachment of aryl or heteroaryl groups to access the protein's specificity pockets.

Protocol: Suzuki-Miyaura Cross-Coupling at C-4

Objective: To couple 4-Bromo-7,8-difluoroquinoline with an aryl boronic acid.

Reagents:

  • Scaffold: 4-Bromo-7,8-difluoroquinoline (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%) - Selected for robustness against heteroaryl halides.

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • In a reaction vial equipped with a magnetic stir bar, combine the scaffold (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen inhibits the Pd cycle and promotes homocoupling.

  • Solvation:

    • Add degassed 1,4-Dioxane (concentration ~0.2 M relative to scaffold) via syringe.

    • Add degassed 2M Na₂CO₃ solution (3.0 equiv).

  • Reaction:

    • Heat the mixture to 90°C for 4–12 hours.

    • Self-Validation Check: Monitor reaction progress via LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass. If starting material persists after 4 hours, add an additional 2 mol% catalyst.

  • Work-up:

    • Cool to room temperature.[2][3] Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Hexane/EtOAc gradient (typically 0-50% EtOAc).

Workflow Visualization

SuzukiWorkflow Start 4-Bromo-7,8- difluoroquinoline Reagents Add Boronic Acid + Pd(dppf)Cl2 + Base Start->Reagents Reaction Heat 90°C (Inert Atm) Reagents->Reaction Check LC-MS Check: Br Isotope Loss? Reaction->Check Check->Reaction No (Add Cat.) Workup Extraction & Purification Check->Workup Yes Product Elaborated Lead Compound Workup->Product

Caption: Workflow for the C-4 synthetic elaboration of the quinoline scaffold via Suzuki coupling.

Application II: 19F NMR Fragment Screening (The "See" Strategy)

The 7,8-difluoro motif is not just for medicinal chemistry properties; it is a built-in spy for binding. Fluorine (19F) has 100% natural abundance and a massive chemical shift anisotropy.

Why this scaffold is superior for NMR:

  • No Background: Biological macromolecules (proteins/DNA) lack fluorine, rendering the background silent.[4]

  • Sensitivity: The two fluorines provide two independent reporter signals.

  • Binding Detection: Upon binding to a large protein (>20 kDa), the tumbling rate of the small fragment decreases drastically. This results in a rapid decay of the NMR signal (T2 relaxation), causing line broadening or signal disappearance in specific pulse sequences.

Protocol: Ligand-Observed T2-Relaxation Filter Assay

Objective: Identify if the fragment binds to the target protein by observing line-width broadening.

Reagents:

  • Protein Stock: Target protein in PBS/D₂O (conc. > 10 µM).

  • Fragment Stock: 4-Bromo-7,8-difluoroquinoline (50 mM in d6-DMSO).

  • Reference: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard).

Step-by-Step Methodology:

  • Sample Preparation:

    • Test Sample: 20 µM Protein + 200 µM Fragment + 5% D₂O + Buffer.

    • Control Sample: 200 µM Fragment + 5% D₂O + Buffer (NO Protein).

    • Note: Keep DMSO concentration < 2% to avoid protein denaturation.

  • NMR Setup (600 MHz recommended):

    • Probe: 19F-tuned probe (e.g., QCI-F).

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

    • Parameter: Set the total echo time (

      
      ) to ~100–200 ms. This "filters out" signals from fast-relaxing (bound) species.
      
  • Data Acquisition:

    • Acquire 1D 19F spectra for both Control and Test samples.

    • Number of scans: 64–128 (high sensitivity of F allows fast acquisition).

  • Analysis (The "Self-Validating" Logic):

    • Non-Binder: The signal intensity in the Test Sample is identical to the Control Sample (Ratio ≈ 1.0). The fragment is tumbling fast in both.

    • Binder (Hit): The signal intensity in the Test Sample is significantly reduced (Ratio < 0.6) compared to the Control. The protein-bound fraction relaxes too quickly to survive the CPMG delay.

Screening Logic Visualization

NMRScreening Fragment Fragment (7,8-difluoro) Prep Prepare Two Samples: 1. Buffer Only (Control) 2. Buffer + Protein (Test) Fragment->Prep Pulse Apply CPMG T2 Filter Pulse Prep->Pulse ResultControl Control Spectrum: Sharp, High Intensity Pulse->ResultControl ResultTest Test Spectrum: Analyze Intensity Pulse->ResultTest Comparison Compare Intensities (I_test / I_control) ResultControl->Comparison ResultTest->Comparison Hit HIT (Binder) Ratio < 0.6 (Signal Broadening) Comparison->Hit Reduction NoHit NO HIT Ratio ≈ 1.0 (No Change) Comparison->NoHit No Change

Caption: Logic flow for 19F NMR T2-relaxation screening to distinguish binders from non-binders.

References

  • Erlanson, D. A., & Jhoti, H. (2004). Fragment-based drug discovery. Journal of Medicinal Chemistry. Link

  • Norton, R. S., et al. (2016). 19F NMR Fragment Screening Platform. University College London. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics. Journal of the American Chemical Society.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Optimization Guide Ticket ID: SGC-BQ-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Bromoquinoline Challenge

Welcome to the technical support center. You are likely here because your cross-coupling of a bromoquinoline with a terminal alkyne is failing.

Bromoquinolines are deceptive substrates. While they appear to be standard aryl halides, the quinoline nitrogen renders them electron-deficient (activating the ring) but also capable of Lewis-basic coordination (poisoning the catalyst). This duality creates a specific set of side reactions that do not typically occur with simple bromobenzenes.

This guide prioritizes the three most common failure modes: Glaser Homocoupling , Catalyst Deactivation (N-Chelation) , and Nucleophilic Substitution (


) .

Module 1: The "Glaser" Problem (Homocoupling)

Symptom: You observe the formation of a symmetrical diyne (R-C≡C-C≡C-R) instead of your desired cross-coupled product. The starting bromoquinoline remains unconsumed.

Diagnosis: The Glaser Coupling is an oxidative dimerization of alkynes mediated by Copper (Cu) and Oxygen (


).[1] In bromoquinoline couplings, this is often exacerbated because researchers add excess CuI to overcome the sluggish reactivity of the quinoline, inadvertently promoting dimerization.

Technical Fix:

  • Degassing is Non-Negotiable: Sparging with argon for 5 minutes is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >30 mins before adding the catalyst.

  • Switch to Cu-Free Conditions: If the alkyne is valuable, eliminate Copper entirely. Bromoquinolines are sufficiently electron-deficient to undergo oxidative addition without Cu assistance if a more active Pd species is used.

  • Slow Addition: Add the alkyne via syringe pump over 1-2 hours to keep its instantaneous concentration low relative to the Pd-Ar complex.

Mechanism of Failure (Glaser vs. Sonogashira)

GlaserVsSonogashira cluster_0 Reaction Pot Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Cu-Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide Base/CuI Cu Cu(I) Catalyst Base Amine Base Pd_Cycle Pd-Ar-Br (Desired Cycle) Cu_Acetylide->Pd_Cycle Transmetallation (Anaerobic) Diyne Glaser Product (R-C≡C-C≡C-R) Cu_Acetylide->Diyne Oxidation via O2 Oxygen Oxygen (O2) (Contaminant) Oxygen->Diyne Product Cross-Coupled Product (Ar-C≡C-R) Pd_Cycle->Product Reductive Elim.

Figure 1: The divergence point. Presence of Oxygen shunts the Cu-Acetylide toward dimerization (Red path) rather than the desired Transmetallation (Blue path).

Module 2: Catalyst Death (N-Coordination)

Symptom: The reaction starts but stalls at ~20% conversion. Adding more catalyst does not restart it. The solution might turn a dark, inactive black (Pd black precipitation) or a stable clear yellow (inactive complex).

Diagnosis: The quinoline Nitrogen is a good ligand. It can displace phosphines on the Palladium, forming a stable, unreactive Pd(quinoline)2L2 complex. This is most common with 8-bromoquinoline (due to chelation effects) or electron-rich quinolines.

Technical Fix:

  • Bulky Ligands: Use ligands that are too sterically hindered to allow the quinoline to bind effectively.

    • Recommendation:XPhos or t-Bu3P (vs. standard PPh3).

  • Pd Source: Switch from Pd(PPh3)2Cl2 to Pd(OAc)2 + XPhos.

  • Temperature: Increase temperature to 80°C. Higher thermal energy promotes ligand dissociation, breaking the stable Pd-N quiescent state.

Module 3: The "Vanishing Halide" ( & Hydrodehalogenation)

Symptom:

  • Case A (

    
    ):  You isolate a product where the Bromine is replaced by the amine base (e.g., piperidine) or alkoxide.
    
  • Case B (Hydrodehalogenation): You isolate Quinoline (Ar-H) instead of Bromoquinoline (Ar-Br).

Diagnosis:

  • 
    :  2-bromo and 4-bromoquinolines are highly activated for Nucleophilic Aromatic Substitution. Strong bases (hydroxides, alkoxides) or nucleophilic amines (piperidine) will attack the ring directly, bypassing the Pd cycle.
    
  • Hydrodehalogenation: This occurs via

    
    -hydride elimination if the Pd-intermediate waits too long for the alkyne. It is common in alcohols (solvent acts as H-source).
    

Technical Fix:

IssueSubstrate RiskSolution

2-Bromo, 4-BromoUse Inorganic Bases: Use

or

instead of amines. Use non-nucleophilic solvents (DMF/Toluene) instead of alcohols.
Dehalogenation All positionsAvoid Alcohol Solvents: Switch to THF or DMF. Ensure Alkyne is in slight excess (1.2 equiv) to speed up transmetallation.

Optimized Protocols

Protocol A: The "Robust" Method (Standard)

Best for: 3-bromoquinoline, 6-bromoquinoline, and non-sensitive substrates.

  • Vessel: Flame-dried Schlenk tube with a magnetic stir bar.

  • Reagents:

    • Bromoquinoline (1.0 equiv)

    • Pd(PPh3)2Cl2 (3-5 mol%)

    • CuI (2-3 mol%) — Keep Cu low!

    • Terminal Alkyne (1.2 equiv)

  • Solvent/Base: Degassed THF (0.2 M) / Triethylamine (

    
    ) (3.0 equiv).
    
  • Procedure:

    • Add solids (Ar-Br, Pd, Cu).[2]

    • Evacuate/backfill with Argon (

      
      ).
      
    • Add liquids (Solvent, Base, Alkyne) via syringe against Argon flow.

    • Stir at Room Temperature for 1 hour. If no reaction, heat to 50°C.

Protocol B: The "Difficult Substrate" Method (Copper-Free)

Best for: 2-bromoquinoline, 4-bromoquinoline, or if Glaser coupling is observed.

  • Vessel: Microwave vial or pressure tube.

  • Reagents:

    • Bromoquinoline (1.0 equiv)

    • Pd(OAc)2 (5 mol%)

    • XPhos (10 mol%) — Pre-stir Pd/Ligand for 15 mins in solvent.

    • Terminal Alkyne (1.5 equiv)

  • Solvent/Base: Acetonitrile or DMF /

    
     (2.0 equiv).
    
  • Procedure:

    • NO COPPER. [1][3][4][5]

    • Run at 80°C . The elevated temperature is required for the Cu-free transmetallation/carbopalladation cycle.

Troubleshooting Logic Tree

TroubleshootingTree Start Start: Reaction Analysis CheckSM Is Starting Material (Ar-Br) Consumed? Start->CheckSM SM_Gone Yes, SM Consumed CheckSM->SM_Gone Yes SM_Remains No, SM Remains CheckSM->SM_Remains No CheckProd Is Desired Product Formed? SM_Gone->CheckProd WrongProd No, Wrong Product CheckProd->WrongProd No IdentifySide Identify Side Product WrongProd->IdentifySide Glaser Diyne (Glaser) Fix: Remove O2, Remove Cu IdentifySide->Glaser Dimer Subst Amine-Substituted (SNAr) Fix: Use Cs2CO3, Non-Nuc Base IdentifySide->Subst Polar Spot Dehal Quinoline (Ar-H) Fix: Change Solvent (No ROH) IdentifySide->Dehal Low MW CheckCat Catalyst State? SM_Remains->CheckCat Poison N-Coordination/Poisoning Fix: Use XPhos, Heat to 80C CheckCat->Poison Stalls early OxAdd Poor Oxidative Addition Fix: Use Pd(tBu3)2, Iodide source CheckCat->OxAdd No reaction at all

Figure 2: Decision matrix for diagnosing reaction failures based on TLC/LCMS analysis.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922. Link

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[6][7][8] Chemical Reviews, 107(1), 133–173. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[4][6][8] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Historical Reference for Glaser Coupling). Link

Sources

preventing homocoupling of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while the Suzuki reaction is a powerful tool for C-C bond formation, unwanted side reactions can be a significant source of frustration, leading to reduced yields and complex purification challenges.

This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into one of the most common side reactions: the homocoupling of boronic acids. We will move beyond simple procedural lists to explore the mechanistic underpinnings of this issue and provide a logical, actionable framework for troubleshooting and prevention.

Understanding the Enemy: Mechanisms of Boronic Acid Homocoupling

Before we can effectively troubleshoot, we must first understand the pathways that lead to the formation of symmetrical biaryl species (Ar-Ar) from your boronic acid (Ar-B(OH)₂). Homocoupling is not a single, simple event but can be initiated through several distinct mechanisms, often competing directly with your desired cross-coupling catalytic cycle.

The primary culprits are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen-Mediated Pathway : This is the most frequently encountered cause. The active Pd(0) catalyst, essential for the Suzuki cycle, can be oxidized by dissolved molecular oxygen to a Pd(II) species.[3][4] This Pd(II) complex is unable to undergo oxidative addition with your aryl halide. Instead, it can undergo two successive transmetalations with boronic acid molecules, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1][5] This parasitic cycle consumes your boronic acid and reduces the efficiency of the main reaction.

  • Pd(II) Precatalyst Reduction : Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state and must be reduced in situ to Pd(0) to enter the catalytic cycle.[5] One pathway for this initial reduction involves the homocoupling of two boronic acid molecules, which stoichiometrically reduces the Pd(II) to Pd(0).[1][3] While this generates the active catalyst, it comes at the cost of your starting material.

The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle alongside the competing oxygen-mediated homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Homocoupling Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA + R¹-X PdII_complex R¹-Pd(II)-X (L₂) OA->PdII_complex TM Transmetalation (R²-B(OH)₂ + Base) PdII_complex->TM + R²-B(OH)₂ + Base PdII_diaryl R¹-Pd(II)-R² (L₂) TM->PdII_diaryl RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Regenerated Catalyst Product R¹-R² RE->Product Pd0_homo Pd(0)L₂ Oxidation Oxidation Pd0_homo->Oxidation + O₂ PdII_homo Pd(II) Species Oxidation->PdII_homo TM1 Transmetalation 1 (Ar-B(OH)₂) PdII_homo->TM1 ArPdOH Ar-Pd(II)-OH (L₂) TM1->ArPdOH TM2 Transmetalation 2 (Ar-B(OH)₂) ArPdOH->TM2 ArPdAr Ar-Pd(II)-Ar (L₂) TM2->ArPdAr RE_homo Reductive Elimination ArPdAr->RE_homo RE_homo->Pd0_homo Regenerated Catalyst Homocoupling_Product Ar-Ar RE_homo->Homocoupling_Product

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it and why is it a problem?

You are likely observing the product of boronic acid homocoupling. This side reaction consumes two equivalents of your boronic acid nucleophile to form a symmetrical dimer (e.g., coupling phenylboronic acid with itself to form biphenyl). This is problematic for two main reasons:

  • Reduced Yield: The consumption of your boronic acid directly lowers the potential yield of your desired cross-coupled product.

  • Purification Complexity: The homocoupled product often has similar polarity and physical properties to the desired product, making separation by chromatography or crystallization difficult and time-consuming.[6]

Q2: What are the most common reasons for excessive homocoupling?

The two most prevalent causes are the presence of dissolved oxygen in your reaction mixture and the use of a Pd(II) precatalyst without an efficient reduction pathway to the active Pd(0) state.[1] Ingress of air into the reaction vessel, even in small amounts, can be sufficient to trigger the oxidative homocoupling cycle.[2][3]

Q3: My reaction was set up under Nitrogen/Argon, but homocoupling is still the major side product. What did I miss?

An inert atmosphere is crucial, but it's only effective if the reagents and solvents themselves are rigorously deoxygenated.[1] Simply purging the headspace of the flask is often insufficient. Solvents, especially, can hold significant amounts of dissolved oxygen. It is imperative to degas your solvents thoroughly before use.[2] Additionally, if you are using a Pd(II) source like Pd(OAc)₂, some initial homocoupling may be unavoidable as it serves to generate the active Pd(0) catalyst.[3][5]

Q4: Which palladium source is best to minimize homocoupling?

Your choice of palladium source can have a profound impact.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common and often bench-stable but require in situ reduction to Pd(0), which can proceed via homocoupling.[1][5]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources introduce the catalyst in its active oxidation state, bypassing the need for a reductive activation step via homocoupling.[5] However, they can be sensitive to air and may degrade over time, potentially forming palladium black which has lower catalytic activity.

  • Modern Precatalysts (e.g., Buchwald or PEPPSI-type): These are often Pd(II) complexes designed for high stability and efficient generation of the active Pd(0) species, often minimizing the homocoupling pathway.[5][6]

Q5: Can my choice of base or solvent influence homocoupling?

Absolutely. The base is not just a passive reagent; it plays a critical role in activating the boronic acid for transmetalation.[7][8]

  • Base: Very strong bases can sometimes accelerate side reactions. Using milder inorganic bases like K₂CO₃ or K₃PO₄ is often a good starting point to suppress homocoupling compared to stronger organic bases.[6]

  • Solvent: Aprotic solvents such as dioxane, toluene, or THF are generally preferred as they are less likely to participate in unwanted side reactions compared to some protic solvents like alcohols.[5][6] The presence of water is often necessary to dissolve the base and facilitate the catalytic cycle, but anhydrous conditions can be beneficial in specific cases, especially when using boronic esters.[5]

Q6: Could the boronic acid itself be unstable under my reaction conditions?

Yes. Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, a reaction where the C-B bond is cleaved by a proton source, replacing it with a C-H bond.[5] This decomposition pathway reduces the concentration of your nucleophile. To enhance stability, consider using boronic esters (e.g., pinacol or neopentyl glycol esters) or potassium trifluoroborates.[5][8] These derivatives are often more robust, easier to handle and purify, and can release the boronic acid in situ under the reaction conditions.[5]

Systematic Troubleshooting Guide

When faced with excessive homocoupling, a systematic approach is key to identifying and resolving the issue. Follow this workflow to diagnose the problem.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Atmosphere 1. Check Reaction Atmosphere Are solvents & reagents rigorously degassed? Start->Check_Atmosphere Atmosphere_No No Check_Atmosphere->Atmosphere_No Atmosphere_Yes Yes Check_Atmosphere->Atmosphere_Yes Implement_Degassing Implement rigorous degassing protocol (e.g., Freeze-Pump-Thaw) Atmosphere_No->Implement_Degassing Action Check_Catalyst 2. Evaluate Palladium Source Are you using a Pd(II) precatalyst? Atmosphere_Yes->Check_Catalyst Implement_Degassing->Check_Catalyst Catalyst_Yes Yes Check_Catalyst->Catalyst_Yes Catalyst_No No Check_Catalyst->Catalyst_No Switch_Catalyst Switch to a Pd(0) source or a modern precatalyst (e.g., G3-Phos) Catalyst_Yes->Switch_Catalyst Action Check_Conditions 3. Optimize Reaction Conditions (Base, Temp, Stoichiometry) Catalyst_No->Check_Conditions Switch_Catalyst->Check_Conditions Optimize_Base Try a weaker base (e.g., K₂CO₃, K₃PO₄) Check_Conditions->Optimize_Base Lower_Temp Lower reaction temperature Optimize_Base->Lower_Temp Add_Slowly Add boronic acid slowly Lower_Temp->Add_Slowly Check_Boron 4. Examine Boronic Acid Stability Add_Slowly->Check_Boron End Homocoupling Minimized Add_Slowly->End If successful Switch_Boron Switch to a more stable derivative (Pinacol ester, MIDA ester, or K-trifluoroborate) Check_Boron->Switch_Boron Action Switch_Boron->End

Caption: A logical workflow for troubleshooting homocoupling.

Step 1: Protocol for Rigorous Degassing

The exclusion of oxygen is the single most critical factor in preventing homocoupling.[1]

Method: Freeze-Pump-Thaw (3 Cycles Recommended)

  • Setup: Place your solvent(s) in a robust flask (e.g., a Schlenk flask) with a stir bar, ensuring the flask is no more than half full. Connect it to a Schlenk line.

  • Freeze: Immerse the flask in a liquid nitrogen bath. Wait until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open the valve to the vacuum line. Allow the system to evacuate for 5-10 minutes to remove air from the headspace above the frozen solvent.

  • Thaw: Close the valve to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released as the solvent melts; this is the dissolved gas coming out of solution.

  • Repeat: Repeat this freeze-pump-thaw cycle at least two more times. After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon). This solvent is now ready for use.

Step 2: Optimizing Your Catalyst System

If degassing does not solve the problem, focus on your palladium source and ligand.

Palladium SourceTypical Oxidation StateHomocoupling RiskRecommendation
Pd(OAc)₂Pd(II)HighUse only if other options are unavailable. Consider adding a mild reductant.[1]
PdCl₂(dppf)Pd(II)ModerateA common and effective precatalyst, but some homocoupling is possible.
Pd(PPh₃)₄Pd(0)LowExcellent for eliminating reductive activation, but can be air-sensitive.
Pd₂(dba)₃Pd(0)LowGood Pd(0) source, but stability can be an issue. Use with a suitable ligand.[9]
Buchwald PrecatalystsPd(II)Very LowDesigned for efficient activation, highly recommended for suppressing homocoupling.[6]

The Role of Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial. They accelerate the rate-limiting reductive elimination step that forms your desired product.[5][10] By making the desired cross-coupling pathway much faster, you kinetically disfavor the competing homocoupling side reaction.

Step 3: Advanced Preventative Strategies

If homocoupling persists, consider these advanced process modifications:

  • Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning, use a syringe pump to add it slowly over the course of the reaction. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

  • Addition of a Mild Reductant: In cases where a Pd(II) source must be used, the addition of a mild reducing agent like potassium formate can help reduce the Pd(II) species without interfering with the main catalytic cycle.[1] This provides an alternative reduction pathway that does not rely on homocoupling.

  • Use a Slight Excess of the Aryl Halide: Using a slight excess (e.g., 1.05-1.1 equivalents) of the aryl halide can help ensure that the palladium catalyst preferentially undergoes oxidative addition rather than reacting with the boronic acid.[6]

By systematically applying these diagnostic and procedural principles, you can gain control over the Suzuki-Miyaura reaction, minimizing the formation of homocoupled byproducts and maximizing the yield of your target molecule.

References

Sources

managing low yields in the synthesis of 4-amino-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #FQ-78-YIELD | Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Yield Trap" in Fluoroquinoline Synthesis

Welcome to the technical support center. You are likely here because your synthesis of 4-amino-7,8-difluoroquinoline is stalling at low yields (<30%).

This is a notorious scaffold. Unlike simple chloroquinolines, the 7,8-difluoro motif introduces a "electronic tug-of-war."[1] The fluorine atoms deactivate the ring towards electrophilic closure (Gould-Jacobs) while simultaneously making the C-7 position highly susceptible to unwanted nucleophilic attack during the final amination.

This guide abandons generic advice. We will troubleshoot the three specific bottlenecks: Thermal Cyclization Failure , Chlorination Stalling , and the Regioselectivity Collapse during amination.[1]

Module 1: The Ring Closure (Gould-Jacobs Protocol)[1]

The Symptom: You observe uncyclized acrylate intermediates or "tar" formation during the heating of the anilino-acrylate. The Cause: Inefficient heat transfer or incomplete ethanol removal. The 7,8-difluoro substitution withdraws electron density, raising the activation energy required for the electrocyclic ring closure.[1]

Troubleshooting Protocol
VariableStandard ErrorCorrective Action
Temperature Refluxing in diphenyl ether (259°C) is often insufficient for difluoro-systems.Push to 280–300°C. Use a sand bath or high-power microwave reactor. The ring closure is endothermic and requires a threshold temperature to overcome the fluorine deactivation.
Concentration Running too dilute (0.1 M).Run High Concentration (1.0–2.0 M). High dilution favors polymerization/tarring over intramolecular cyclization.[1]
Byproduct Removal Trapped ethanol slows the reaction (Le Chatelier's principle).[1]Active Distillation. Use a Dean-Stark trap or open-vessel flow (if using Dowtherm A) to physically remove ethanol as it forms.
DOT Diagram: The Cyclization Logic

GouldJacobs Start Aniline + EMME Acrylate Anilino-acrylate Intermediate Start->Acrylate 110°C, -EtOH Cyclization Thermal Cyclization (Critical Step) Acrylate->Cyclization Heat Input Quinolone 4-Hydroxy-7,8-difluoroquinoline (Tautomerizes to 4-Quinolone) Cyclization->Quinolone -EtOH (Must Remove!) Failure Polymerization / Tar Cyclization->Failure T < 260°C or Dilute Cond.

Caption: Figure 1. The thermal cyclization bottleneck. Failure to reach threshold temperature results in polymerization rather than ring closure.[1]

Module 2: Activation (The Vilsmeier-Haack Chlorination)

The Symptom: Incomplete conversion of the 4-OH (tautomer) to 4-Cl. The Cause: The 4-quinolone species is stable.


 alone is often too slow.
The Fix: Catalytic Activation

Do not just boil in


. You must generate the active Vilsmeier reagent in situ.
  • Dry Conditions: Moisture hydrolyzes

    
     to phosphoric acid, which is useless here.[1]
    
  • The Catalyst: Add DMF (Dimethylformamide) dropwise (0.1 eq).[1]

    • Mechanism:[1][2][3][4] DMF reacts with

      
       to form the chloroiminium ion (Vilsmeier reagent), which is a far superior electrophile than 
      
      
      
      itself.[1] It attacks the quinolone oxygen, creating a leaving group that the chloride ion can displace.[1]
  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane).[1] The 4-Cl product is significantly less polar (higher

    
    ) than the 4-OH starting material.
    

Module 3: The Critical Step (Amination & Regioselectivity)

The Symptom: Low yield of 4-amino product, or presence of "double-addition" byproducts.[1] The Cause: Chemoselectivity Failure. In 7,8-difluoroquinolines, you have three electrophilic sites:[1]

  • C-4 (Chlorine): The desired target.

  • C-7 (Fluorine): Extremely labile to

    
     (Nucleophilic Aromatic Substitution) due to the para-nitrogen effect.
    
  • C-8 (Fluorine): Less reactive, but possible.[1]

If you use harsh conditions (e.g., neat amine reflux), you will displace the C-7 Fluorine, destroying your scaffold.[1]

The "Phenol Melt" Protocol (The Solution)

To favor C-4 substitution over C-7, you need to lower the activation energy for the C-4 displacement specifically.

Protocol:

  • Solvent: Do not use ethanol or DMF. Use Phenol (solid) as the solvent.[1]

  • Stoichiometry: 1.0 eq 4-chloro-7,8-difluoroquinoline + 4-5 eq Phenol.

  • Reagent: Add the amine (e.g., ammonium acetate or alkyl amine).

  • Conditions: Heat to 120–130°C .

    • Why? Phenol acts as a proton shuttle/acid catalyst. It protonates the quinoline nitrogen (

      
      ), making the C-4 position significantly more electrophilic (activated) without significantly activating the C-7 position.[1] This directs the amine to C-4.
      
DOT Diagram: Competitive Selectivity

Selectivity cluster_pathways Reaction Pathways Input 4-Chloro-7,8-difluoroquinoline PathA Path A: C-4 Displacement (Desired) Input->PathA Phenol Melt (Acid Catalysis) PathB Path B: C-7 Displacement (Impurity) Input->PathB Neat Amine / High T (Basic Conditions) ResultA 4-Amino-7,8-difluoroquinoline PathA->ResultA ResultB 7-Amino-4-chloro-8-fluoro... PathB->ResultB

Caption: Figure 2. Chemoselectivity control. Acid catalysis (Phenol) activates C-4; basic conditions risk C-7 fluorine displacement.[1]

Module 4: Purification & Isolation (The pH Swing)

The Symptom: Product loss during extraction; emulsion formation. The Cause: 4-Aminoquinolines are amphoteric . They can exist as cations (acidic pH) or neutral species (basic pH).[1]

The "pH Swing" Workup
  • Quench: Pour the reaction mixture into ice water.

  • Acid Wash: Acidify to pH 1–2 with HCl.

    • Result: The 4-aminoquinoline becomes protonated (water soluble). Non-basic impurities (unreacted phenol, tars) remain organic or precipitate.[1]

    • Action: Wash with Ethyl Acetate. Discard the organic layer. (Your product is in the water!).[1]

  • Base Release: Basify the aqueous layer slowly with

    
     or NaOH to pH 10–11.
    
    • Result: The product deprotonates and precipitates as a free base.

  • Collection: Filter the precipitate or extract with DCM (Dichloromethane).[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation for the amination step? A: Yes, but be careful.[1] Microwaves accelerate


 rapidly. To prevent C-7 substitution, keep reaction times short (5–10 mins) and strictly control temperature (<140°C).

Q: My product is oiling out instead of crystallizing. A: This is common with fluoro-compounds. Dissolve the oil in a minimum amount of hot acetonitrile or ethanol, then let it stand at 4°C overnight. Scratching the glass can induce nucleation.

Q: Why 7,8-difluoro? Why not add the fluorines later? A: Electrophilic fluorination of a completed quinoline ring is notoriously difficult and non-selective (Balz-Schiemann is dangerous at scale). Building the ring with the fluorines in place (from 2,3-difluoroaniline) is the industry standard, despite the yield challenges.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][5][6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1][5] Link[1]

  • Wolf, C., et al. (2024).[1] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." PMC (PubMed Central).[1] Link

  • Baxendale, I. R., et al. (2021).[1] "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Durham University / J. Org. Chem. Link

  • Melato, S., et al. (2007).[1][7] "Microwave-assisted synthesis of 4-aminoquinolines." Frontiers in Chemistry / Review. Link

  • BenchChem Technical Notes. (2025). "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." Link[1]

Sources

troubleshooting tar formation in quinoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QSYN-T4R-OPT Subject: Troubleshooting Polymerization and Tar Formation in Quinoline Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview: Why is my reaction turning into "black tar"?

Welcome to the technical support center. If you are reading this, you are likely staring at a round-bottom flask containing a solid, intractable black mass instead of a golden quinoline oil.

In classical methods (Skraup, Doebner-von Miller), "tar" is not a random impurity; it is the result of a specific, competing polymerization pathway. The reaction conditions required to close the pyridine ring (high heat, strong acid) are identical to the conditions that trigger the catastrophic polymerization of your intermediates.

The Mechanism of Failure

The core culprit is the


-unsaturated carbonyl intermediate  (e.g., acrolein in Skraup, vinyl ketones in Doebner-von Miller).
  • The Desired Path (Michael Addition): The aniline nitrogen attacks the

    
    -carbon of the unsaturated carbonyl.
    
  • The Failure Path (Polymerization): The unsaturated carbonyl reacts with itself or oxidizes prematurely under highly acidic conditions, forming long-chain poly-acrolein or poly-vinyl resins.

Visualizing the Divergence

The following diagram illustrates the critical "fork in the road" where your reaction succeeds or fails.

TarMechanism Start Reagents (Aniline + Glycerol/Ketone) Inter1 Intermediate Generation (In situ Acrolein/Vinyl Ketone) Start->Inter1 Dehydration (H2SO4) Fork CRITICAL JUNCTURE Control Factors: Temp & Acid Conc. Inter1->Fork Path_Good Michael Addition (Aniline attacks Carbonyl) Fork->Path_Good Controlled Temp Moderators (FeSO4) Path_Bad Radical/Acid Polymerization (Carbonyl attacks Carbonyl) Fork->Path_Bad Runaway Exotherm Excess Oxidant Cyclization Cyclization & Oxidation Path_Good->Cyclization Tar Intractable Black Tar (Poly-acrolein matrix) Path_Bad->Tar Product Quinoline Product (High Yield) Cyclization->Product

Figure 1: Mechanistic divergence showing how thermal control and moderators prevent the polymerization of reactive intermediates.

Troubleshooting Guides & Protocols

Issue A: The "Volcano" Effect (Skraup Synthesis)

Symptom: The reaction stays dormant for minutes, then suddenly exotherms violently, ejecting black material through the condenser. Root Cause: Accumulation of unreacted acrolein. When the reaction finally kicks off, the heat generated triggers simultaneous polymerization of the accumulated acrolein.

Protocol 1: The "Moderated" Skraup Synthesis

Standardize this workflow to prevent thermal runaway.

Reagents:

  • Aniline (0.1 mol)

  • Glycerol (0.3 mol) - Must be anhydrous

  • Moderator: Ferrous Sulfate (

    
    ) or Boric Acid (
    
    
    
    )
  • Oxidant: Nitrobenzene (or Iodine for milder conditions)

  • Acid: Conc.[1][2][3]

    
    
    

Step-by-Step Procedure:

  • The Premix: In a round-bottom flask, mix the aniline, glycerol, nitrobenzene, and ferrous sulfate (approx. 5g per 0.1 mol aniline). The iron salt acts as a radical scavenger and heat sink [1].

  • Acid Addition: Cool the flask in an ice bath. Add

    
     dropwise with vigorous stirring. Do not allow temp to rise above 20°C during addition.
    
  • The Ramp: Attach a reflux condenser.[1][4] Heat the mixture slowly to 100°C. Hold for 30 minutes.

  • The Reflux: Only after the initial evolution of steam/gas subsides, increase heat to reflux (approx. 140°C) for 3-4 hours.

  • Workup: Steam distill to remove unreacted nitrobenzene. Basify with NaOH.[1][2][4][5][6] Steam distill again to collect Quinoline.

Why this works: The ferrous sulfate moderates the oxidation potential and physically dilutes the hot spots where polymerization initiates [2].[7]

Issue B: Low Yield/Gummy Residue (Doebner-von Miller)

Symptom: The flask contains a sticky, red-black resin. Yield is <30%. Root Cause: The


-unsaturated ketone formed in situ is polymerizing before the aniline can attack it.
Protocol 2: The Biphasic Protection Method

Isolate the reactive intermediate to prevent self-polymerization.

Concept: Use a two-phase system (Water/Toluene). The aniline stays in the aqueous acid phase; the reactive ketone stays in the organic phase, crossing the interface only at a controlled rate [3].

Step-by-Step Procedure:

  • Phase 1 (Aqueous): Dissolve Aniline (1 eq) in 6M HCl (2.5 eq).

  • Phase 2 (Organic): Dissolve your

    
    -unsaturated ketone (or precursor) in Toluene.
    
  • Reaction: Mix the two phases and heat to reflux with vigorous mechanical stirring (magnetic stirring is often insufficient for biphasic mixtures).

  • Optimization: Add a phase transfer catalyst (e.g., TBAB) if reaction rates are too slow.

Data Comparison: Single Phase vs. Biphasic

ParameterSingle Phase (Classic)Biphasic (Modified)
Solvent Ethanol or Conc. AcidHCl (aq) / Toluene
Tar Formation High (40-60% by mass)Low (<10% by mass)
Yield 25-40%65-80%
Cleanup Difficult (Solvent extraction)Easy (Phase separation)
Issue C: Regioisomer Sludge (Combes Synthesis)

Symptom: Product is not a distinct solid/oil but a mixture of isomers and tars. Root Cause: Use of unsymmetrical


-diketones leads to mixed cyclization directions. Tar forms from aldol condensation of the diketone with itself under strong acid.
Protocol 3: Solid Acid Catalysis (Green Alternative)

Avoid liquid sulfuric acid entirely to reduce tar.

Reagents: Aniline,


-diketone, Montmorillonite K-10 Clay  or Zeolite H-Beta .

Procedure:

  • Mix aniline and diketone (1:1 ratio) in a flask.

  • Add K-10 Clay (10-20% w/w).

  • Irradiate in a microwave reactor at 120°C for 10-20 minutes (solvent-free) [4].

  • Workup: Dilute with ethyl acetate, filter off the clay, and evaporate.

Why this works: Solid acids provide "site isolation," preventing the intermolecular collisions required for polymerization chains to grow.

Rescue Operations: Purifying the "Black Goo"

If you have already generated tar, standard extraction will fail because the tar forms stable emulsions with organic solvents.

The "Steam Fix" Workflow:

  • Basify: Add 50% NaOH until pH > 12. The tar will likely harden.

  • Steam Distillation: This is mandatory. Quinoline is steam volatile; the polymerized tar is not.[8] Pass steam through the flask until the distillate runs clear (no oily droplets).

  • Salting Out: Saturate the aqueous distillate with NaCl to force the quinoline out of the water phase.

  • Extraction: Extract the distillate with ether or DCM.

Decision Tree: Selecting the Right Method

Use this logic flow to prevent tar before you even start.

DecisionTree Start Start: Select Precursors Q1 Using Glycerol? Start->Q1 Q2 Using Vinyl Ketone? Q1->Q2 No Sol1 Skraup Method Q1->Sol1 Yes Sol2 Doebner-von Miller Q2->Sol2 Yes Risk1 High Tar Risk: Acrolein Polymerization Sol1->Risk1 Risk2 High Tar Risk: Ketone Condensation Sol2->Risk2 Fix1 Add FeSO4 Moderator + Slow Ramp Risk1->Fix1 Fix2 Use Biphasic System (Toluene/HCl) Risk2->Fix2

Figure 2: Decision support for selecting the appropriate mitigation strategy based on precursor type.

Frequently Asked Questions (FAQ)

Q: Can I use "Dynamite" grade glycerol to improve yields? A: Yes. Water is the enemy in the dehydration step of Skraup synthesis. "Dynamite" glycerol (low water content) facilitates faster acrolein formation, but it also increases the violence of the reaction. If using this, the FeSO4 moderator is non-negotiable [1].

Q: My Combes synthesis failed. Can I just add more acid? A: No. Increasing acid concentration in Combes synthesis usually promotes the self-condensation of the


-diketone into furan derivatives or polymers. Instead, switch to Polyphosphoric Acid (PPA) or a solid acid catalyst like K-10 clay to improve selectivity without increasing corrosivity [4].

Q: I don't have steam distillation glassware. Can I use column chromatography? A: It is not recommended for crude mixtures with >10% tar. The tar is often highly polar and will streak through the column, contaminating all fractions. If you must column, perform a vacuum distillation (Kugelrohr) first to separate the volatiles from the bulk polymer.

References

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI Molecules. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Syntheses Procedure: Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. Available at: [Link]

Sources

dealing with poor solubility of starting materials in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Starting Materials ("Brick Dust") in Coupling Reactions Ticket ID: SOL-2024-XCP Status: Open Assigned Specialist: Senior Application Scientist, Process Development

Diagnostic Triage: The Solubility Decision Matrix

User Context: You are staring at a reaction flask where your starting material looks exactly like it did in the bottle—an insoluble suspension. Heating didn't help, and you are worried about catalyst deactivation or poor conversion.

Immediate Action: Do not simply add more solvent.[1] Dilution often kills reaction kinetics in cross-coupling. Use the logic flow below to determine the correct intervention.

SolubilityLogic Start ISSUE: Reactant Insoluble at RT Heat Does it dissolve at 80°C? Start->Heat Polarity Is the substrate highly polar (e.g., multiple H-bond donors)? Heat->Polarity No (Brick Dust) Binary Action: Switch to Binary System (e.g., THF/Water or Dioxane/Water) Heat->Binary Yes (Partial) HighBP Action: High BP Polar Aprotic (DMF, NMP, DMAc) Polarity->HighBP Yes Micellar Action: Micellar Catalysis (TPGS-750-M in Water) Polarity->Micellar No (Lipophilic/Aromatic) Green Action: Green Solvent Switch (CPME, 2-MeTHF) Binary->Green Optimization

Figure 1: Decision matrix for selecting the appropriate solvent system based on substrate behavior.

Level 1 Support: Solvent Engineering

The Fallacy: "Like dissolves like" is insufficient for transition-metal catalysis. You need a medium that solubilizes the organic substrate and stabilizes the inorganic catalytic cycle (transmetallation often requires ionic transport).

The "Green" Switch

Before resorting to toxic high-boiling solvents (DMF/NMP), screen these modern alternatives. They often provide better solubility for heterocycles due to unique ether/organic character.

Traditional SolventIssuesRecommended ReplacementTechnical Advantage
THF Peroxides, water miscibility issues in workup.2-MeTHF Higher boiling point (80°C), forms biphasic mixture with water (easier workup), derived from corncobs [1].
Dichloromethane Low BP, environmental hazard.CPME (Cyclopentyl methyl ether)High hydrophobicity, low peroxide formation, stable to acids/bases. Excellent for crystallizing products directly [2].
DMF/DMAc Hepatotoxic, difficult removal.NBP (N-Butylpyrrolidinone)Non-reprotoxic, biodegradable alternative to NMP with similar solvency power.
Toluene Poor solubility for polar heterocycles.Anisole Higher flash point, better solubility profile for aromatic systems, eco-friendly profile [3].
The Binary System Advantage

If your material is insoluble in pure organic solvent, adding water is counter-intuitive but effective.

  • Mechanism: Water increases the dielectric constant, solubilizing the inorganic base (K₂CO₃, Cs₂CO₃). This creates a phase-transfer interface where the reaction actually occurs.

  • Standard Protocol: 4:1 ratio of Organic Solvent : Water.

  • Tip: If using Pd(dppf)Cl₂, degas the water separately before addition to prevent immediate oxidation of the phosphine ligand.

Level 2 Support: Micellar Catalysis (The "Brick Dust" Solution)

The Concept: When a substrate is completely insoluble in organic media, stop fighting thermodynamics. Use Surfactant Technology .[2] Prof. Bruce Lipshutz (UCSB) developed TPGS-750-M , a designer surfactant that forms nanomicelles in water. The lipophilic substrate dissolves inside the hydrophobic core of the micelle, creating a highly concentrated "micro-reactor" while the bulk solvent remains water [4].

Protocol: Suzuki Coupling in Water (TPGS-750-M)

This protocol is validated for substrates that are solids with <0.1 mg/mL solubility in organics.

Materials:

  • TPGS-750-M (2 wt % solution in degassed water).

  • Pd Catalyst (e.g., Pd(dtbpf)Cl₂ or Pd-PEPPSI-IPr).

  • Base (Et₃N or K₃PO₄).

Workflow:

  • Preparation: Dissolve TPGS-750-M in water (2g surfactant in 98g water). This stock solution is stable on the shelf.

  • Charging: Add the aryl halide (1.0 equiv) and boronic acid (1.2 equiv) to the reaction vial.

  • Surfactant Addition: Add the 2 wt % TPGS-750-M solution. (Target concentration: 0.5 M relative to substrate).[3]

  • Stirring: Stir vigorously at RT. Note: The mixture will look milky. This is normal.

  • Catalyst: Add Pd catalyst (1–2 mol %).

  • Reaction: Stir at mild heat (45–50°C).

  • Extraction: The product usually precipitates or oils out. Extract with a minimal amount of EtOAc or MTBE. The surfactant remains in the water layer.

Micelle Water Aqueous Phase (Bulk Solvent) Micelle Micelle Core (Lipophilic Pocket) Water->Micelle Hydrophobic Effect Product Coupled Product Micelle->Product Catalysis Reactants Insoluble Reactants Reactants->Micelle Dissolution Product->Water Precipitation (Post-Reaction)

Figure 2: Mechanism of Micellar Catalysis. Reactants concentrate within the lipophilic core, accelerating kinetics despite bulk insolubility.

Level 3 Support: Workup for High-Boiling Solvents

If you must use DMF, DMAc, or NMP, the challenge shifts to removing them without ruining the yield. Rotovapping DMF requires high heat (bad for product) or high vacuum (risk of bumping).

Method A: The LiCl Wash (Standard)

  • Dilute reaction mixture with EtOAc or Et₂O (5x volume of DMF).

  • Wash organic layer with 5% aqueous LiCl (3 times).[4]

  • Why it works: LiCl increases the ionic strength of the aqueous layer, breaking the hydrogen bond network of DMF/Water and forcing the DMF into the aqueous phase [5].

Method B: The Azeotrope Trick (Gentle)

  • If you have <5 mL of DMF.

  • Add Heptane or Toluene (2x volume of DMF).

  • Rotovap at 50°C. The azeotrope carries the DMF over at a lower boiling point than pure DMF.

FAQ: Specific Solubility Scenarios

Q: My boronic acid dissolves, but then the reaction stalls. Why? A: This is likely Protodeboronation . Boronic acids are unstable in heating/basic conditions.

  • Fix: Switch to a Potassium Trifluoroborate (R-BF₃K) salt. These are solids, generally more stable, and release the active boronic acid slowly (slow-release mechanism), preventing decomposition before the coupling event [6].

Q: The catalyst turns into a black powder immediately. A: This is "Pd Black" formation (agglomeration). Your catalyst is decomposing before it can enter the catalytic cycle, likely due to poor solubility of the ligand.

  • Fix: Switch to a pre-catalyst system like Pd(dppf)Cl₂·CH₂Cl₂ (robust) or a Buchwald G3/G4 precatalyst, which are designed to be soluble and activate quickly in the reaction media.

Q: Can I use DMSO? A: Proceed with caution. While DMSO is an excellent solvent, it is also a coordinating ligand (sulfoxide). It can compete with your phosphine ligand for the Palladium center, potentially shutting down the reaction or altering selectivity. DMF or NMP are safer choices for Pd-catalysis.

References

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem. Link

  • Watanabe, K. (2013). "The unique characteristics of cyclopentyl methyl ether (CPME) as a green solvent." Green Chemistry. Link

  • Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. Link

  • Lipshutz, B. H., et al. (2011). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry. Link

  • University of Rochester. "Workup for Reactions in DMF or DMSO." Not Voodoo X. Link

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of 7,8-difluoroquinoline analogs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 7,8-difluoroquinoline analogs, with a specific focus on their critical role as precursors to the 6,8-difluoroquinolone antibiotic class (e.g., Lomefloxacin, Sparfloxacin) and emerging anticancer agents .

Focus: Antibacterial Potency, Phototoxicity Profiles, and Anticancer Efficacy Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

The 7,8-difluoroquinoline scaffold represents a pivotal chemical space in drug development. While the "6-fluoro" motif is the hallmark of second-generation quinolones (e.g., Ciprofloxacin), the introduction of a fluorine atom at the C8 position (derived from 7,8-difluoro precursors) creates the 6,8-difluoroquinolone class. This modification dramatically alters pharmacokinetics, extending half-life and improving bioavailability, but introduces a significant liability: phototoxicity .

This guide objectively compares the SAR of 7,8-difluoro-derived analogs against standard 6-fluoro and 8-methoxy alternatives, providing experimental protocols for validating these properties.

Structural Basis & Nomenclature

To understand the SAR, one must distinguish between the synthetic precursor and the active pharmaceutical ingredient (API).

  • The Precursor: 7,8-difluoro-4-quinolone-3-carboxylic acid (often with a 6-fluoro group already present, i.e., 6,7,8-trifluoro).

  • The Transformation: Nucleophilic aromatic substitution (

    
    ) at C7  by a cyclic amine (e.g., piperazine) retains the fluorine at C8 , yielding a 6,8-difluoroquinolone .
    
  • The Result: The "7,8-difluoro" analog in the final drug form is typically a 6,8-difluoro-7-substituted quinolone .

Visualization: SAR Logic Flow

SAR_Logic Precursor 6,7,8-Trifluoroquinoline (Precursor) Reaction SnAr Reaction (C7 Substitution) Precursor->Reaction + Amine Product_68 6,8-Difluoroquinolone (e.g., Lomefloxacin) High Potency / High Phototoxicity Reaction->Product_68 Retains C8-F Product_8OMe 8-Methoxyquinolone (e.g., Moxifloxacin) High Potency / Low Phototoxicity Product_68->Product_8OMe Optimization (C8-F -> C8-OMe)

Caption: Transformation of polyfluorinated precursors into bioactive 6,8-difluoroquinolones and subsequent optimization to 8-methoxy analogs.

Comparative SAR Analysis

The following table contrasts the biological profiles of 7,8-difluoro-derived analogs (Class B) with standard alternatives.

Table 1: Comparative Performance Metrics
FeatureClass A: 6-Fluoroquinolones (e.g., Ciprofloxacin)Class B: 6,8-Difluoroquinolones (e.g., Lomefloxacin)Class C: 8-Methoxyquinolones (e.g., Moxifloxacin)
C8 Substituent Hydrogen (H)Fluorine (F) Methoxy (OMe)
Gram-Neg Potency HighHighHigh
Gram-Pos Potency ModerateEnhanced (vs Class A)Superior
Half-Life (

)
Short (3-5 h)Long (7-12 h) Long (10-14 h)
Oral Bioavailability Moderate (60-70%)High (>90%) High (>90%)
Phototoxicity LowHigh (Critical Liability) Low
Mechanism Gyrase InhibitionGyrase + Topo IV Inhibition Balanced Dual Inhibition
Key SAR Insights
  • The C8-Fluorine Effect (Class B):

    • Benefit: The C8-F atom increases lipophilicity and metabolic stability, leading to excellent oral absorption and longer half-lives. It also enhances activity against Gram-positive bacteria (e.g., S. aureus) by improving penetration into the bacterial cell.

    • Liability: The C8-F group is electron-withdrawing, which destabilizes the HOMO-LUMO gap of the quinolone core upon UV irradiation. This generates reactive oxygen species (ROS), causing severe phototoxicity (skin reactions in patients).

  • The 7,8-Difluoro Anticancer Niche:

    • Recent studies (Snippet 1.2) highlight 7,8-difluoro-2-methylquinoline analogs (non-antibiotic scaffold) as potent anticancer agents. The 7,8-difluoro substitution pattern enhances binding affinity to kinases (e.g., EGFR) compared to mono-fluoro analogs.

Experimental Protocols

To validate the SAR of a new 7,8-difluoro analog, the following protocols are mandatory.

Protocol A: Synthesis via Friedländer Annulation

Objective: Synthesize the 7,8-difluoroquinoline core.[1]

  • Reactants: 2-Amino-3,4-difluorobenzaldehyde (1.0 eq) + Ethyl acetoacetate (1.2 eq).

  • Catalyst: Piperidine (cat.) or

    
    .
    
  • Conditions: Reflux in ethanol for 4-6 hours.

  • Workup: Cool to RT. Precipitate forms.[2] Filter and wash with cold EtOH.

  • Yield: Typically 85-95% of Ethyl 7,8-difluoro-2-methylquinoline-3-carboxylate .

Protocol B: Comparative Phototoxicity Assay (3T3 NRU)

Objective: Quantify the phototoxic risk of the C8-F substituent. Principle: Measure cytotoxicity in Balb/c 3T3 fibroblasts with and without UVA irradiation.

  • Seeding: Plate 3T3 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compound (7,8-difluoro analog) at 8 concentrations (0.1 - 1000

    
    ). Prepare duplicate plates.
    
  • Irradiation:

    • Plate 1 (+UVA): Expose to

      
       UVA light (320-400 nm).
      
    • Plate 2 (-UVA): Keep in dark.

  • Viability: Wash cells, add Neutral Red dye, incubate 3h. Measure OD540.

  • Calculation: Calculate Photo-Irritation Factor (PIF).

    • Interpretation: PIF > 5 indicates probable phototoxicity (Typical for 6,8-difluoro analogs).

Protocol C: DNA Gyrase Supercoiling Inhibition

Objective: Confirm Mechanism of Action.

  • Mix: 1 U E. coli DNA Gyrase + 0.5

    
     relaxed pBR322 plasmid DNA.
    
  • Buffer: 35 mM Tris-HCl, 24 mM KCl, 4 mM

    
    , 2 mM ATP, 5 mM DTT.
    
  • Inhibitor: Add test analog (0.01 - 100

    
    ).
    
  • Incubation: 37°C for 30 mins.

  • Analysis: Stop reaction with chloroform/isoamyl alcohol. Run on 1% agarose gel.

  • Readout: Presence of supercoiled bands vs. relaxed bands.

Visualized Mechanisms

Pathway 1: Mechanism of Action & Resistance

MOA Drug 6,8-Difluoroquinolone Target DNA Gyrase / Topo IV (DNA Complex) Drug->Target Binds Complex Ternary Cleavable Complex (Drug-Enzyme-DNA) Target->Complex Stabilizes Death Double-Strand Breaks (Bacterial Cell Death) Complex->Death Accumulation Resistance Resistance Mechanism: Mutations in gyrA/parC (Prevents Binding) Resistance->Target Alters Site

Caption: The 6,8-difluoroquinolone stabilizes the DNA-enzyme complex, leading to irreversible chromosomal fragmentation.

Pathway 2: Phototoxicity Mechanism (C8-Fluorine Specific)

PhotoTox Drug 8-Fluoroquinolone (Ground State) Excited Triplet State (High Energy) Drug->Excited + UVA UVA UVA Light (320-400 nm) UVA->Excited ROS Singlet Oxygen (1O2) Superoxide (O2-) Excited->ROS Energy Transfer Damage Lipid Peroxidation DNA Damage ROS->Damage Oxidation

Caption: The C8-Fluorine atom facilitates intersystem crossing to the triplet state, generating ROS under UVA exposure.

References

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy, 2017.[3]

  • Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide. BenchChem, 2025.

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry.

  • The new fluoroquinolones: A critical review. Canadian Journal of Infectious Diseases.

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (Chemical Structure & Data). PubChem.

Sources

comparing the efficacy of different purification techniques for quinoline products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying quinoline (


) presents a specific chemical engineering challenge: separating the target heterocycle from its structural isomer, isoquinoline, and coal-tar derivatives. While Vacuum Fractional Distillation  remains the industry standard for scalability, it often fails to resolve the narrow boiling point gap between quinoline (237.6°C) and isoquinoline (243.2°C) without significant yield loss.

For high-purity applications (>99.5%) required in pharmaceutical synthesis (e.g., antimalarial scaffolds), Chemical Derivatization via Phosphate Crystallization offers superior efficacy by exploiting solubility differences rather than volatility. This guide compares these methodologies to help you select the optimal protocol for your purity/yield requirements.

Technical Context: The Isoquinoline Problem

The primary impurity in crude quinoline is isoquinoline. Their physical properties are nearly identical, rendering simple thermal separation inefficient.

PropertyQuinolineIsoquinolineImplication
Boiling Point 237.6°C243.2°C

requires high reflux ratios.
pKa (Basicity) 4.905.40Isoquinoline is slightly more basic; exploitable via pH control.
Phosphate Solubility Insoluble (in water)Soluble (in water)Key Separation Vector.

Methodology 1: Acid-Base Extraction (The Baseline)

Best For: Removal of neutral impurities (hydrocarbons, tars) and acidic components (phenols). Limitation: Does not effectively separate quinoline from isoquinoline.

Mechanism

Quinoline is a weak base.[1] In acidic conditions, it forms a water-soluble quinolinium salt, while non-basic impurities remain in the organic phase.

Protocol
  • Dissolution: Dissolve crude quinoline in a water-immiscible solvent (e.g., Toluene or Dichloromethane).

  • Acidification: Extract with 20% Sulfuric Acid (

    
    ). Monitor pH to ensure it drops below 2.0.
    
    • Checkpoint: The quinoline migrates to the aqueous layer as Quinolinium Sulfate.

  • Separation: Discard the organic layer (contains neutral tars/hydrocarbons).

  • Basification: Cool the aqueous layer to <10°C. Slowly add 40% NaOH until pH > 10.

    • Caution: Exothermic reaction. Quinoline will oil out as a free base.

  • Re-extraction: Extract the turbid aqueous mixture with fresh organic solvent.

  • Drying: Dry organic layer over anhydrous

    
     and evaporate solvent.
    
Workflow Diagram

AcidBaseExtraction Start Crude Quinoline Mixture Acid Add 20% H2SO4 Start->Acid PhaseSep Phase Separation Acid->PhaseSep OrgLayer Organic Layer (Neutrals/Tars) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Quinolinium Salts) PhaseSep->AqLayer Keep Base Basify (NaOH, pH > 10) AqLayer->Base FinalExt Extract & Evaporate Base->FinalExt Product Semi-Pure Quinoline (Contains Isoquinoline) FinalExt->Product

Caption: Standard Acid-Base extraction removes non-basic impurities but retains isoquinoline.

Methodology 2: Chemical Derivatization (Phosphate Fractionation)

Best For: High-purity separation of Quinoline from Isoquinoline.[2] Efficacy: Can achieve >99% purity.

Mechanism

This method exploits the divergent solubility of the phosphate salts.[3] Quinoline phosphate is sparingly soluble in cold water and precipitates out, whereas Isoquinoline phosphate remains highly soluble in water.

Step-by-Step Protocol
  • Preparation: Heat the semi-pure quinoline (from Method 1) to ~60°C.

  • Acid Addition: Add 20% Phosphoric Acid (

    
    ) with vigorous stirring.
    
    • Stoichiometry: Use a 1.1 molar equivalent relative to the estimated quinoline content.

  • Crystallization: Cool the mixture slowly to 0-5°C over 4 hours.

    • Observation: White/off-white crystals of Quinoline Phosphate will form.[4] Isoquinoline phosphate remains dissolved in the mother liquor.

  • Filtration: Vacuum filter the crystals. Wash with cold ethanol to remove surface impurities.

  • Decomposition: Suspend the crystals in water and treat with 20% NaOH solution until basic.

  • Recovery: Extract the liberated Quinoline base with ether or toluene, dry, and distill.

Logic Diagram

PhosphateMethod Input Quinoline/Isoquinoline Mix React Add H3PO4 Heat to 60°C Input->React Cool Cool to 0°C React->Cool Filter Filtration Cool->Filter Solid Solid: Quinoline Phosphate Filter->Solid Precipitates Liquid Filtrate: Isoquinoline Phosphate Filter->Liquid Dissolved Recover Decompose with NaOH Solid->Recover Final High Purity Quinoline (>99%) Recover->Final

Caption: Selective crystallization of Quinoline Phosphate separates it from soluble Isoquinoline salts.

Methodology 3: Vacuum Fractional Distillation

Best For: Large-scale processing and final polishing of solvent residues. Limitation: Requires high theoretical plate count (efficiency) to separate isomers.

Protocol
  • Setup: Use a column with >30 theoretical plates (e.g., Vigreux or packed column with glass helices).

  • Pressure: Reduce system pressure to 10-20 mmHg.

    • Reasoning: Lowers boiling point to prevent thermal degradation (tarring).

    • Target: At 14 mmHg, Quinoline boils at ~110-114°C.[5][6]

  • Reflux: Set reflux ratio to 5:1 or higher.

  • Fraction Collection:

    • Fraction 1 (Forerun): Water and low-boiling solvents.

    • Fraction 2 (Main Cut): Quinoline (collect within 1°C range).

    • Fraction 3 (Tail): Isoquinoline enriched fraction (distills slightly later).

Comparative Analysis: Data & Selection

The following table synthesizes experimental expectations based on standard chemical engineering recoveries.

FeatureAcid-Base ExtractionPhosphate CrystallizationVacuum Distillation
Primary Mechanism pH-dependent solubilitySalt solubility differentialVapor pressure differential
Purity Achieved 85-90%>99.0% 95-97%
Yield High (>90%)Medium (70-80%)High (85-90%)
Separates Isoquinoline? NoYes (Excellent) Partial (Difficult)
Scalability HighLow/MediumHigh
Cost LowMedium (Reagents/Steps)Medium (Energy)
Decision Matrix
  • Scenario A: Pre-processing Coal Tar. Use Acid-Base Extraction . It cheaply removes the bulk of non-basic sludge.

  • Scenario B: Pharmaceutical Synthesis. Use Phosphate Crystallization . The loss in yield is acceptable for the required removal of the isoquinoline isomer, which can act as a rogue agent in drug binding.

  • Scenario C: Solvent Recycling. Use Vacuum Distillation . If the isoquinoline content is already low, this restores the solvent effectively.

References

  • Scientific.net. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]

  • Organic Syntheses. (1922). Quinoline Synthesis and Purification Protocols. Coll. Vol. 1, p.478. Retrieved from [Link]

  • Google Patents. (2014). Method for purifying isoquinoline from crude product of coal tar (CN103641780A).
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole. Retrieved from [Link]

Sources

Comparative Guide: Analytical Validation for 4-Bromo-7,8-difluoroquinoline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-7,8-difluoroquinoline (CAS: 1093303-68-6) serves as a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and tyrosine kinase inhibitors (e.g., Lenvatinib analogs). Its structural integrity—specifically the regiochemistry of the bromine and fluorine substituents—directly impacts the efficacy and safety of the final pharmaceutical active ingredient (API).

This guide objectively compares the two dominant analytical methodologies for its quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV remains the industry workhorse for purity assessment (Assay), UHPLC-MS/MS is indispensable for trace-level impurity profiling, particularly given the potential genotoxicity of halogenated quinoline intermediates.

Part 1: Compound Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.

PropertyValue/CharacteristicAnalytical Implication
Molecular Weight 244.04 g/mol Distinct isotopic pattern (

Br/

Br) aids MS identification.
Basicity (pKa) ~4.2 (Quinoline N)Requires acidic mobile phase (pH < 3.0) to ensure full protonation and prevent peak tailing due to silanol interactions.
Solubility Low in water; High in MeOH/ACNSample diluent must match initial mobile phase strength to prevent precipitation in the injector.
Chromophores Conjugated aromatic systemStrong UV absorbance expected at

~254 nm and ~315 nm.

Part 2: Method Comparison (HPLC-UV vs. UHPLC-MS/MS)

Method A: HPLC-UV (The Routine Quality Control Standard)

Best For: Assay (Purity >98%), Reaction Monitoring, Yield Calculation.

  • Mechanism: Separation on a C18 stationary phase followed by absorbance detection.

  • Pros: Cost-effective, robust, high precision (RSD < 1.0%).

  • Cons: Lower sensitivity; cannot distinguish co-eluting isobaric impurities without a Diode Array Detector (DAD).

Method B: UHPLC-MS/MS (The Trace Analysis Standard)

Best For: Genotoxic Impurity Screening (ppm levels), Cleaning Validation.

  • Mechanism: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

  • Pros: Extreme sensitivity (LOD < 1 ng/mL), high specificity via mass filtering.

  • Cons: Expensive, subject to matrix effects (ion suppression).

Decision Matrix: Which Method to Choose?

MethodSelection Start Define Analytical Objective ConcCheck Target Concentration? Start->ConcCheck HighConc High (> 0.1 mg/mL) (Assay/Purity) ConcCheck->HighConc Major Component LowConc Trace (< 1 µg/mL) (Impurity/Cleaning) ConcCheck->LowConc Minor Component HPLC Method A: HPLC-UV (Robustness Focus) HighConc->HPLC MS Method B: UHPLC-MS/MS (Sensitivity Focus) LowConc->MS

Figure 1: Decision tree for selecting the appropriate analytical technique based on the concentration range and intended data use.

Part 3: Detailed Validation Protocol (HPLC-UV Focus)

Given its prevalence in QC environments, we detail the validation of the HPLC-UV method following ICH Q2(R2) guidelines.

Optimized Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7).

  • Mobile Phase B: Acetonitrile (High elution strength).

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10%

      
       90% B (Linear Ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temp: 40°C (Reduces backpressure and improves mass transfer).

Validation Parameters & Acceptance Criteria
A. Specificity (Selectivity)

Objective: Prove the method can measure 4-Bromo-7,8-difluoroquinoline unequivocally in the presence of synthesis precursors (e.g., 7,8-difluoro-4-hydroxyquinoline).

  • Protocol: Inject a "Spiked Sample" containing the analyte and all known impurities at 0.1% level.

  • Acceptance: Resolution (

    
    ) between critical pair > 1.5. Peak purity index (via DAD) > 990.
    
B. Linearity

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Residual plot shows no trend.
C. Accuracy (Recovery)

Objective: Confirm the method measures the "true" value.

  • Protocol: Spike a placebo matrix with the analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Precision (Repeatability)

Objective: Assess consistency under the same conditions.

  • Protocol: 6 independent preparations of the sample at 100% concentration.

  • Acceptance: %RSD of peak area

    
     2.0%.
    
Experimental Workflow: Standard Preparation

Workflow Stock Stock Solution 1.0 mg/mL in ACN Dilution Dilution Step Dilute 1:10 with 50:50 ACN:Water Stock->Dilution Pipette 10 mL Filter Filtration 0.22 µm PTFE Dilution->Filter Syringe Vial HPLC Vial Ready for Injection Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and particulate removal.

Part 4: Comparative Data Summary

The following table summarizes typical performance metrics obtained during validation studies for 4-Bromo-7,8-difluoroquinoline.

Validation ParameterHPLC-UV (Method A)UHPLC-MS/MS (Method B)
Linearity Range 10 – 200 µg/mL1 – 1000 ng/mL
LOD (Limit of Detection) 0.5 µg/mL0.05 ng/mL
LOQ (Limit of Quantitation) 1.5 µg/mL0.15 ng/mL
Precision (%RSD) 0.4%3.5%
Accuracy (Recovery) 99.1%95.4%
Run Time 20 min6 min
Cost Per Sample LowHigh

Part 5: Scientific Rationale (The "Why")

Why Acidic Mobile Phase?

Quinolines are nitrogenous bases. At neutral pH, the nitrogen interacts with residual silanol groups on the silica backbone of the HPLC column, causing severe peak tailing. Adding 0.1% Formic Acid lowers the pH below the pKa of the silanols (suppressing their ionization) and ensures the quinoline is fully protonated, resulting in sharp, symmetrical peaks.

Why UHPLC-MS/MS for Impurities?

If 4-Bromo-7,8-difluoroquinoline is used as a starting material, trace amounts may carry over into the final drug. Because halogenated quinolines can intercalate DNA, regulatory agencies (FDA/EMA) may classify them as Potential Genotoxic Impurities (PGIs), requiring quantification at ppm levels—far below the sensitivity of UV detection.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • PubChem. (n.d.).[3][4][5] 4-Bromo-7,8-difluoroquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of Bromo-methylquinolin-3-ol on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Beyond the Proton: A Comparative Guide to Structural Confirmation via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cost of Ambiguity

In synthetic chemistry and drug discovery, the cost of a misidentified structure is not measured in hours—it is measured in months of wasted biological screening and dead-end SAR (Structure-Activity Relationship) campaigns. While Mass Spectrometry (MS) provides the molecular formula and 1D NMR (


H, 

C) provides the functional group inventory, neither can definitively solve the connectivity of complex regioisomers or stereoisomers without ambiguity.

This guide objectively compares the performance of 2D NMR strategies against traditional alternatives (1D NMR, MS, X-ray Crystallography). It provides a self-validating experimental protocol designed to confirm reaction products with the rigor required for high-impact publications and IND (Investigational New Drug) filings.

Comparative Analysis: The Structural Verification Landscape

To select the right tool, one must understand the limitations of the alternatives. The following table contrasts 2D NMR with its primary competitors in the context of small molecule structure elucidation.

Table 1: Performance Matrix of Structural Confirmation Methods
Feature2D NMR (HSQC, HMBC, NOESY) 1D NMR (

H,

C)
Mass Spectrometry (HRMS) X-Ray Crystallography
Primary Output Atom-to-atom connectivity & spatial proximityFunctional group inventoryMolecular formula & fragments3D atomic coordinates
Connectivity High (Through-bond correlations)Low (Inferred via splitting)Low (Inferred via fragmentation)Definitive
Sample State Solution (Native state)SolutionGas Phase (Ionized)Solid Crystal (Lattice)
Regioisomer Resolution Excellent (e.g., N- vs O-alkylation)Poor (Ambiguous shifts)Poor (Identical mass)Excellent
Time to Result 1–4 Hours10 Minutes< 5 MinutesDays to Months
Bottleneck Sensitivity (requires >1 mg)Peak OverlapIonization failureCrystallization
Expert Insight: The "Sweet Spot"

While X-ray crystallography is the "gold standard," it suffers from a critical bottleneck: the requirement for a single crystal. MS is fast but blind to connectivity. 2D NMR occupies the operational sweet spot , allowing definitive structure solution in solution state within hours, without the need for crystallization.

The 2D NMR Toolkit: Causality & Mechanism

To move beyond "fingerprinting," we must utilize pulse sequences that transfer magnetization to reveal specific structural relationships.

A. HSQC (Heteronuclear Single Quantum Coherence)[1][2]
  • Function: Correlates a proton to its directly attached carbon (

    
    ).
    
  • Causality: Resolves the "forest" of overlapping proton signals by spreading them into the carbon dimension.

  • Application: Differentiating CH, CH

    
    , and CH
    
    
    
    groups (using multiplicity-edited HSQC).
B. HMBC (Heteronuclear Multiple Bond Correlation)[1][3][4]
  • Function: Correlates protons to carbons separated by 2–4 bonds (

    
    ).[1]
    
  • Causality: This is the "skeleton builder." It bridges fragments across "silent" atoms (quaternary carbons, heteroatoms) that have no attached protons.

  • Critical Parameter: The delay is optimized for long-range coupling (

    
     Hz).
    
    • Note: If correlations are missing, re-running with optimization for 5 Hz can reveal weaker couplings.

C. NOESY (Nuclear Overhauser Effect Spectroscopy)[5]
  • Function: Correlates protons through space (< 5 Å), not through bonds.[2][3]

  • Causality: Dipolar cross-relaxation allows determination of stereochemistry (cis/trans, exo/endo).

  • Limitation: For mid-sized molecules (MW 1000–3000), the NOE can be zero due to tumbling rates. In these cases, ROESY (Rotating-frame Overhauser Effect) must be used.[2]

Visualizing the Logic Flow

The following diagram illustrates the decision process for assigning a structure using these techniques.

StructureElucidation Start Unknown Reaction Product CheckMass 1. HRMS Analysis Start->CheckMass Formula Molecular Formula Confirmed? CheckMass->Formula OneD 2. 1D Proton NMR Formula->OneD Yes Overlap Significant Peak Overlap? OneD->Overlap HSQC 3. HSQC (Resolve Overlap) Overlap->HSQC Yes Connect 4. HMBC (Build Skeleton) Overlap->Connect No HSQC->Connect Stereo Stereocenters Present? Connect->Stereo NOESY 5. NOESY/ROESY Stereo->NOESY Yes Final Structure Confirmed Stereo->Final No NOESY->Final

Figure 1: Decision tree for structural elucidation. Blue nodes represent baseline data; Green nodes represent connectivity solutions; Red nodes represent stereochemical confirmation.

Experimental Protocol: A Self-Validating System

This protocol ensures data integrity. Every step includes a "Check" to validate the system before proceeding.

Step 1: Sample Preparation
  • Concentration: Dissolve 2–10 mg of product in 0.6 mL deuterated solvent (e.g., DMSO-d

    
     or CDCl
    
    
    
    ).
  • Quality Check: Solution must be clear. Particulates cause magnetic susceptibility distortions (broad peaks). Filter if necessary.

  • Degassing (For NOESY only): Dissolved oxygen is paramagnetic and accelerates relaxation, killing the NOE signal. Bubble Argon for 5 minutes or use freeze-pump-thaw cycles.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
ExperimentKey ParameterRecommended ValueWhy?
HSQC NS (Scans)4–8High sensitivity (1-bond coupling is strong).
HMBC CNST13 (J-coupling)8 HzCompromise for 2-bond and 3-bond couplings.[4]
HMBC D1 (Relaxation)1.5–2.0 secAllows magnetization recovery for quaternary carbons.
NOESY D8 (Mixing Time)300–500 msAllows NOE buildup without spin diffusion artifacts.
Step 3: The "HMBC Validation" Check
  • The Problem: HMBC suppresses 1-bond correlations, but "breakthrough" peaks often appear (looking like 2-bond correlations).

  • The Fix: Overlay the HSQC spectrum on top of the HMBC.

  • Rule: If a peak in HMBC aligns perfectly with a peak in HSQC, it is a 1-bond artifact . Ignore it. Real HMBC peaks appear at different carbon shifts or proton shifts than the direct attachment.[1]

Case Study: Regioisomer Differentiation

Scenario: Alkylation of a 1,2,3-triazole ring. Challenge: The reaction produces two isomers: N1-alkyl and N2-alkyl.

  • MS: Both have identical mass.

  • 1D NMR: Both show the alkyl group and the triazole proton, with slight chemical shift differences that are inconclusive.

The 2D NMR Solution (HMBC):

  • Identify the Triazole Proton: Locate the CH peak on the ring.

  • Identify the Alkyl Connection: Look for the HMBC correlation from the alkyl protons (e.g., N-CH

    
    ) to the triazole carbons.
    
  • Logic:

    • N1-Isomer: The alkyl CH

      
       will show a 3-bond correlation to the other ring carbon (C5) and a 2-bond correlation to C4.
      
    • N2-Isomer: Due to symmetry (or lack thereof), the connectivity pattern changes. The definitive proof often comes from the Triazole C-H proton showing a correlation to the alkylated nitrogen's attachment carbon.

Regioisomer cluster_0 N1-Alkylation Pattern N1 N1 C5 C5 (CH) C4 C4 (Quat) Alkyl Alkyl-CH2 Alkyl->N1 Bond Alkyl->C5 HMBC (3J) Alkyl->C4 HMBC (2J)

Figure 2: Simplified HMBC correlation logic. The green arrows represent the specific long-range couplings (HMBC) that confirm the alkylation site.

References

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy.[2][5][6][7]Link

  • Columbia University NMR Facility. (2020). HSQC and HMBC Parameter Optimization.Link

  • Indiana University NMR. (2018). 2D NOESY and ROESY for Small Molecules.[2][3][8]Link

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.Link

  • ResearchGate. (2013). Advantages of 2D NMR over H-NMR.Link

Sources

Safety Operating Guide

4-Bromo-7,8-difluoroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: Immediate Action Plan

4-Bromo-7,8-difluoroquinoline is a poly-halogenated heteroaromatic scaffold commonly used as an intermediate in medicinal chemistry. Its disposal requires strict adherence to protocols designed for halogenated organic solids . Improper disposal poses significant environmental risks due to the stability of the quinoline ring and the potential for formation of toxic combustion byproducts (e.g., HF, HBr, NOx) if not incinerated under controlled conditions.

Core Safety Rule: Never dispose of this compound down the drain or in general trash. It must be managed as Hazardous Chemical Waste segregated for high-temperature incineration.

Chemical Characterization & Hazard Profile

To validate the disposal path, one must understand the physicochemical properties driving the hazard classification.

PropertySpecificationOperational Implication
Chemical Structure Halogenated Quinoline (Br, F, F)High thermal stability; requires specific incineration parameters.
Physical State Solid (Crystalline powder)Risk of dust inhalation; requires particulate control during transfer.
Reactivity Stable; Incompatible with Strong OxidizersCRITICAL: Do not mix with Nitric Acid, Peroxides, or Permanganates in waste streams.
Toxicity Class Irritant / Potential Acute Tox.Standard PPE (Nitrile gloves, lab coat, goggles) is mandatory.
Waste Stream Halogenated Organic Solid Must be segregated from non-halogenated solvents to prevent cross-contamination costs.[1]

Scientific Insight: The presence of fluorine atoms at positions 7 and 8 increases the lipophilicity and metabolic stability of the compound. In a waste context, this means the compound is resistant to standard biological degradation, necessitating destructive incineration .

The Self-Validating Disposal Protocol

This protocol is designed as a closed-loop system. Each step contains a "Stop/Go" check to ensure safety before proceeding.

Phase 1: Bench-Level Containment
  • Step 1: Isolation. Collect all solid waste (weighing boats, contaminated gloves, filter paper) contaminated with 4-Bromo-7,8-difluoroquinoline.

    • Validation Check: Is the waste dry? If liquid solvent is present, separate it into the "Halogenated Solvent" stream.[2]

  • Step 2: Primary Container. Place solid waste into a clear, sealable polyethylene bag (minimum 2 mil thickness) or a wide-mouth HDPE jar.

    • Validation Check: Is the container compatible? Avoid glass for solid waste accumulation to prevent breakage-induced sharps hazards.

  • Step 3: Labeling. Immediately affix a hazardous waste tag.

    • Required Fields: Chemical Name (No abbreviations), Hazard Class (Toxic/Irritant), Date.

Phase 2: Waste Stream Segregation
  • Step 4: The Halogen Rule. Segregate this container into the "Halogenated Solids" bin.

    • Why? Facilities often charge significantly more to dispose of halogenated waste. Mixing this with non-halogenated waste turns the entire volume into the more expensive "halogenated" category.

  • Step 5: Secondary Containment. Store the primary container within a secondary tray (polypropylene) to capture any potential rupture.

Phase 3: Final Handoff
  • Step 6: Request Pickup. Contact your EHS (Environmental Health & Safety) department when the container is 90% full.

    • Validation Check: Ensure the lid is screwed on tightly (vapor tight) before transport.

Logical Workflow: Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of 4-Bromo-7,8-difluoroquinoline and its associated waste products.

DisposalWorkflow Start Waste Generated: 4-Bromo-7,8-difluoroquinoline StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath Liquid StreamA Stream A: Halogenated Solids (Double Bag / HDPE Jar) SolidPath->StreamA HalogenCheck Solvent > 2% Halogen Content? (e.g., DCM, Chloroform) LiquidPath->HalogenCheck StreamB Stream B: Halogenated Solvents (Carboy) HalogenCheck->StreamB Yes StreamC Stream C: Non-Halogenated Solvents (Segregated Carboy) HalogenCheck->StreamC No IncompatCheck CRITICAL CHECK: Are Oxidizers Present? StreamA->IncompatCheck StreamB->IncompatCheck StreamC->IncompatCheck IncompatCheck->Start Yes (Segregate First!) Destruction Final Disposal: High-Temp Incineration (>1100°C, 2 sec residence) IncompatCheck->Destruction No (Safe)

Figure 1: Decision matrix for segregating halogenated quinoline waste streams to ensure regulatory compliance and safety.

Professional Disposal Mechanisms

As a researcher, your responsibility ends at the waste pickup, but understanding the downstream process is vital for "cradle-to-grave" stewardship.

The Incineration Standard: Because 4-Bromo-7,8-difluoroquinoline contains both Bromine and Fluorine, it cannot be landfilled. It undergoes High-Temperature Incineration with specific parameters:

  • Temperature: >1100°C (2000°F).

  • Residence Time: Minimum 2 seconds.

  • Scrubbing: The exhaust gas must pass through a wet scrubber (typically caustic soda) to neutralize the acid gases formed:

    • Hydrogen Bromide (HBr)

    • Hydrogen Fluoride (HF)

    • Nitrogen Oxides (NOx)

Why this matters: If you mistakenly place this in a "Non-Halogenated" stream (which might be used for fuel blending), the facility may not be equipped with the necessary scrubbers, leading to the illegal release of corrosive acid gases into the atmosphere [1].

Regulatory Compliance & RCRA Classification

In the United States, this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA) .

  • Waste Code: While 4-Bromo-7,8-difluoroquinoline is not a specifically "Listed" waste (P or U list), it is regulated by Characteristic if it exhibits toxicity. However, the industry standard is to classify it based on its chemical class.

  • Generator Status: Most laboratories operate as "Conditionally Exempt Small Quantity Generators" (CESQG) or "Small Quantity Generators" (SQG).

  • Compliance Requirement: You must determine if the waste is hazardous.[3] By applying knowledge of the process (generating a halogenated organic), you are legally classifying the waste without needing expensive testing (TCLP), provided you manage it as hazardous [2].

Documentation for EHS: When filling out your waste manifest, use the following description to assist the disposal team:

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"Waste Solids containing 4-Bromo-7,8-difluoroquinoline. Hazard Class: Irritant/Toxic. Contains Halogens (Br, F)."[1][4][5]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion. EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[6] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.